Product packaging for Acetal(Cat. No.:CAS No. 105-57-7)

Acetal

Cat. No.: B089532
CAS No.: 105-57-7
M. Wt: 118.17 g/mol
InChI Key: DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Description

Acetal, also known as 1,1-diethoxyethane or acetaldehyde diethyl this compound, is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol . It is a colorless liquid with a boiling point of 103°C and a density of 0.825 g/mL . As a geminal diether, this compound serves as a protected form of acetaldehyde, making it a highly valuable and stable reagent in diverse research applications . Its chemical stability in the presence of strong bases, Grignard reagents, and organolithium reagents makes it an excellent solvent for organic synthesis and extraction processes, where it can often replace more hazardous solvents . In the field of biomaterials and tissue engineering, cyclic this compound-based polymers are extensively investigated for designing scaffolds. These materials exhibit desirable properties such as biocompatibility, controlled degradation without releasing acidic byproducts, and mechanical strength suitable for replacing both hard and soft tissues . Furthermore, this compound functional groups are pivotal in carbohydrate chemistry, as most glycosidic bonds in polysaccharides like cellulose are this compound linkages . Beyond these applications, this compound finds use as a formaldehyde equivalent in methylenation reactions, a processing aid for resins and coatings, and a solvent in developing novel battery electrolytes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. GHS Hazard Statements: H225 - Highly flammable liquid and vapor; H319 - Causes serious eye irritation; H315 - Causes skin irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B089532 Acetal CAS No. 105-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3
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InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(C)OCC
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Molecular Formula

C6H14O2
Record name ACETAL
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Related CAS

30846-29-8
Record name 1,1-Diethoxyethane homopolymer
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DSSTOX Substance ID

DTXSID6030607
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Molecular Weight

118.17 g/mol
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Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C
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Flash Point

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c.
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Solubility

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol)
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Density

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831
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Vapor Density

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

COLORLESS LIQUID

CAS No.

105-57-7
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Melting Point

-148 °F (USCG, 1999), -100 °C
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Synthetic Methodologies for Acetal Formation

Catalytic Systems in Acetal Synthesis

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. Various solid acid catalysts have been explored for acetalization reactions.

Zeolites and mesoporous aluminosilicates are highly effective solid acid catalysts due to their well-defined porous structures, high surface areas, and tunable acidity. These materials facilitate acetalization by providing acidic sites for activation of the carbonyl group and a confined environment that can influence selectivity.

Hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles have been successfully employed as catalysts in the synthesis of fuel additive acetals ymerdigital.com. Studies have shown that tridirectional large pore zeolites such as HY and Beta, along with laminar zeolite ITQ-2 and mesoporous aluminosilicate (B74896) MCM-41, are effective in the valorization of biomass platform molecules like glycerol (B35011) and 5-hydroxymethylfurfural (B1680220) (HMF) into diol monomers via acetalization researchgate.net. Notably, ITQ-2 and MCM-41 catalysts, which possess smaller confinement effects, facilitate diffusion, and exhibit adequate surface polarity, have demonstrated high yields (up to 98%) and 100% selectivity for HMF glyceryl acetals researchgate.net. These catalysts also exhibit stability and can be regenerated and reused, highlighting their practical utility researchgate.net. MCM-41, in particular, is recognized for its well-defined hexagonal structure, customizable pore size, high specific surface area (up to 1500 m²/g), and remarkable chemical and thermal stability nih.govmdpi.com. Montmorillonite K10 (MMT-K10) is another clay mineral that has been utilized as a catalyst for this compound formation scirp.org.

Table 1: Performance of Zeolite and Aluminosilicate Catalysts in this compound Formation

Catalyst TypeSubstratesProduct TypeYield (%)Selectivity (%)NotesSource
ITQ-2Glycerol, HMFHMF Glyceryl Acetals98100Stable, reusable researchgate.net
MCM-41Glycerol, HMFHMF Glyceryl Acetals98100Stable, reusable researchgate.net

Metal oxides, particularly titanium dioxide (TiO2) nanoparticles, have emerged as versatile heterogeneous catalysts for this compound formation, often leveraging photocatalytic mechanisms. TiO2, in its rutile or anatase forms or as a mixture, has been investigated for the formation of diethylthis compound when activated under ambient temperature and UV-A irradiation ymerdigital.com. This process has shown a quantum yield of 0.05, with observed hydrogen formation on the TiO2 surface ymerdigital.com.

Beyond direct acetalization, TiO2 nanoparticles, especially when supported with gold (Au/TiO2), have been employed in aerobic oxidative coupling reactions involving alcohols and paraformaldehyde, where a labile hemithis compound intermediate is formed and subsequently oxidized mdpi.com. In such systems, the oxygen atoms of the TiO2 support can play a crucial role as basic sites, contributing to the synergistic catalytic activity mdpi.com. TiO2 nanoparticles are widely recognized for their broad applications in catalysis, attributed to their favorable chemical, non-toxic, and electrical properties researchgate.net. Furthermore, metal-organic frameworks (MOFs) integrated with TiO2 have been developed as recyclable photocatalysts for the synthesis of acetals and ketals, demonstrating the expanding utility of TiO2 in this field researchgate.net.

Natural clay catalysts offer a cost-effective and environmentally friendly alternative for this compound synthesis. Algerian natural kaolin (B608303) has been reported as an efficient heterogeneous catalyst for the chemoselective synthesis of acyclic acetals ymerdigital.com. This clay catalyst has been thoroughly characterized using various spectroscopic and analytical techniques, including X-ray Diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, Brunauer–Emmett–Teller (BET) surface area analysis, and Scanning Electron Microscopy (SEM) ymerdigital.comresearchgate.netresearchgate.net.

Research findings indicate that Algerian natural kaolin can achieve up to 75% conversion in this compound formation reactions ymerdigital.com. When used in ethanol (B145695) as a solvent, it produces corresponding acetals with yields ranging from moderate to excellent (up to 95%) and exhibits high chemoselectivity researchgate.netresearchgate.net. The catalyst's efficiency extends to gram-scale reactions, and it is notable for being cost-effective, eco-friendly, and recyclable for multi-gram scale applications ymerdigital.comresearchgate.net. In a related application, activated metakaolin clay, specifically metakaolin K3, has been successfully utilized for the synthesis of solketal (B138546) from glycerol and acetone, achieving a maximum yield of 84% under optimized conditions (50 °C, 6:1 acetone/glycerol molar ratio, 90 minutes reaction time) mdpi.com.

Table 2: Performance of Natural Clay Catalysts in this compound Formation

Catalyst TypeSubstratesProduct TypeYield (%)ChemoselectivityNotesSource
Algerian Natural KaolinVarious aldehydes, ethanolAcyclic Acetals0-95HighCost-effective, eco-friendly, reusable, gram-scale ymerdigital.comresearchgate.netresearchgate.net
Metakaolin K3Glycerol, AcetoneSolketal84-Optimized at 50 °C, 6:1 acetone/glycerol ratio, 90 min mdpi.com

Homogeneous Catalysis

Homogeneous catalysis for this compound formation typically involves the use of soluble acid catalysts that are uniformly dispersed throughout the reaction mixture. Traditionally, strong mineral acids such as sulfuric acid (H2SO4), hydrochloric acid (HCl), and phosphoric acid (H3PO4), as well as strong organic acids like p-toluenesulfonic acid (p-TSA), have been widely employed nih.govmdpi.comgoogle.comresearchgate.net. While effective, these conventional acid catalysts often present challenges related to their corrosive nature, difficulty in separation from the product, and the generation of acidic waste, which necessitates neutralization steps nih.govresearchgate.net. Lewis acids have also been utilized to catalyze ketal and this compound formation from alcohols scirp.orggoogle.com.

Recent advancements in homogeneous catalysis aim to address these drawbacks by developing milder and more efficient catalytic systems. For instance, Connon's research introduced a series of aprotic salts, including pyridinium (B92312) salt derivatives, dialkyltriazolium salts, and imidazolium (B1220033) salts, which function as Brønsted acids for the chemoselective acetalization of aldehydes nih.gov. Similarly, ammonium (B1175870) salts have been successfully employed as acidic catalysts for the acetalization and ketalization of aliphatic and aromatic aldehydes and ketones with diols nih.gov.

A notable example in glycerol acetalization involved the use of p-toluenesulfonic acid (0.27 mol) as a catalyst for the reaction of glycerol (2.74 mol) with acetaldehyde (B116499) (8.22 mol) mdpi.com. This reaction, carried out at reflux for 16 hours, achieved a high yield of 90% for 2,2-dimethyl-1,3-dioxolan-4-yl methanol (B129727) mdpi.com. The high yield was attributed to the minimization of water content in the substrate, a critical factor in driving the equilibrium towards this compound formation mdpi.com. Lithium tetrafluoroborate (B81430) has also been reported as a mild and effective homogeneous catalyst for the synthesis of acetals from aldehydes and ketones with trialkyl orthoformate and the corresponding alcohol, making it compatible with acid-sensitive substrates researchgate.net.

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to traditional metal-based or inorganic catalysts, often providing milder reaction conditions, high selectivity, and reduced environmental impact.

Photo-organocatalysis harnesses light energy to activate organic catalysts, enabling unique reaction pathways for this compound formation. This approach is particularly appealing for its potential to achieve functional products with minimal synthetic procedures and waste generation, aligning with green chemistry principles researchgate.net.

Thioxanthenone (also known as Thioxanthone) has been identified as an effective photocatalyst for the efficient acetalization of both aromatic and aliphatic aldehydes ymerdigital.comresearchgate.netacs.org. Under irradiation from inexpensive household lamps, thioxanthenone facilitates the conversion of aldehydes into acyclic and cyclic acetals in high yields ymerdigital.comresearchgate.netacs.org.

Another prominent photo-organocatalyst is Acid Red 52 (sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate) researchgate.netresearchgate.net. This catalyst has been successfully employed for the efficient acetalization of aldehydes with alcohols under yellow LED light irradiation at room temperature researchgate.netresearchgate.net. This method has demonstrated the ability to produce a wide array of acyclic and cyclic acetals with yields ranging from 75% to 93% researchgate.netresearchgate.net. Key advantages of using Acid Red 52 include low catalyst loading, short reaction times, and the use of a readily available catalyst, making it a promising approach for green-catalyzed systems researchgate.net. Other photo-organocatalysts such as Eosin Y and Schreiner's thiourea (B124793) have also been reported for this compound formation ymerdigital.comnih.govresearchgate.net.

Table 3: Performance of Photo-organocatalysts in this compound Formation

CatalystSubstratesLight SourceYield (%)NotesSource
ThioxanthenoneAromatic and Aliphatic AldehydesHousehold LampsHighAcyclic and cyclic acetals ymerdigital.comresearchgate.netacs.org
Acid Red 52Aldehydes, AlcoholsYellow LED Light75-93Acyclic and cyclic acetals, room temperature, low catalyst loading, short reaction time researchgate.netresearchgate.net
Chiral Organocatalysis (e.g., Thiourea-ammonium Hybrid Catalysts)

Chiral organocatalysis has significantly advanced the field of asymmetric acetalization, enabling the synthesis of chiral acetals with high enantioselectivity. Thiourea-ammonium hybrid catalysts are prominent examples in this area kyoto-u.ac.jpnih.gov. These catalysts are designed to be multifunctional, simultaneously activating both the nucleophile and the electrophile involved in the this compound formation reaction kyoto-u.ac.jpnih.gov.

A notable application involves the promotion of O-alkylation of enols with racemic γ-chlorobutenolide through dynamic kinetic resolution, leading to chiral acetals with good enantioselectivity kyoto-u.ac.jpnih.gov. Computational studies, specifically Density Functional Theory (DFT) calculations, have elucidated the critical role of noncovalent interactions, such as hydrogen bonding between the chlorine atom of γ-chlorobutenolide and the tosylamide hydrogen of the catalyst, in achieving high stereoselectivity kyoto-u.ac.jpnih.gov. This methodology has found utility in the asymmetric synthesis of strigolactones, a class of plant hormones kyoto-u.ac.jpnih.gov.

Beyond O,O-acetals, thiourea-ammonium hybrid catalysts have also been successfully employed in the enantioselective formation of N,S-acetals. For instance, amino acid-based bifunctional thiourea-ammonium salt catalysts have been utilized in asymmetric phase-transfer catalysis for the synthesis of chiral N,S-acetals, demonstrating high yields and enantiomeric excess even with low catalyst loadings acs.org.

Table 1: Representative Results of Chiral Organocatalysis in this compound Synthesis

Catalyst TypeSubstrateProduct TypeYield (%)Enantiomeric Excess (ee) (%)Citation
Thiourea–ammonium hybrid catalyst (PTC-14)Racemic γ-chlorobutenolide + enolsChiral O,O-acetalsGoodGood kyoto-u.ac.jpnih.gov
Amino acid-based bifunctional thiourea-ammonium salt catalystsThiols + Imines (for N,S-acetals)Chiral N,S-acetalsUp to 99Up to 93 acs.org

Metal-Based Catalysis (e.g., Bismuth(III) Salts, RuCl3, BiCl3)

Transition metals, their complexes, and various metal salts serve as effective catalysts for this compound formation. Bismuth(III) chloride (BiCl3) is a recognized Lewis acid catalyst in organic synthesis, playing a role in the preparation of acetals among other reactions fishersci.cafishersci.ptwikipedia.org. Ruthenium(III) chloride (RuCl3), commonly encountered as its hydrate (B1144303) (RuCl3·xH2O), is a widely used starting material in ruthenium chemistry and exhibits notable catalytic activity, attributed to the redox properties of ruthenium ereztech.comwikipedia.orgamericanelements.comsigmaaldrich.com.

A broad spectrum of other metal catalysts has been explored for acetalization, including:

Scandium(III) triflimide (Sc(NTf2)3) ymerdigital.com

Titanium tetrachloride (TiCl4) ymerdigital.com

Iron(III) hydrogensulfate (Fe(HSO4)3) ymerdigital.com

Copper(II) tetrafluoroborate (Cu(BF4)2) ymerdigital.com

Iron(III) perchlorate (B79767) hexahydrate (Fe(ClO4)3•6H2O) ymerdigital.com

Palladium(II) acetate (B1210297) (Pd(OAc)2) ymerdigital.com

Gold(I) chloride (AuCl) or Gold(III) chloride (AuCl3) ymerdigital.com

Dicobalt octacarbonyl (Co2(CO)8) ymerdigital.com

Vanadyl acetate (VO(OAc)2) ymerdigital.com

Copper(II) triflate (Cu(OTf)2) ymerdigital.com

Cobalt tetracarbonyl hydride (CoH(CO)4) ymerdigital.com

Cobalt(II) chloride (CoCl2) ymerdigital.com

Zirconyl triflate (ZrO(OTf)2) ymerdigital.com

Platinum(IV) chloride (PtCl4) ymerdigital.com

Indium (In) ymerdigital.com

Iridium (Ir) ymerdigital.com

Bis(cyclooctadiene)iridium(I) chloride dimer ([Ir(COD)Cl]2) ymerdigital.com

Molybdenum trioxide on silica (B1680970) (MoO3/SiO2) ymerdigital.com

Bismuth triflate ymerdigital.com

Palladium(II) bromide (PdBr2) ymerdigital.com

Tin(II) chloride (SnCl2) ymerdigital.com

Rare earth chloride salts have also been identified as effective catalysts for this compound synthesis ymerdigital.com.

Basic Medium Catalysis for this compound Synthesis

While acid-catalyzed conditions are the most common for this compound synthesis, given the stability of acetals in basic environments and their cleavage under acidic conditions, complementary methods employing basic catalysis have been developed ymerdigital.commasterorganicchemistry.comfiveable.meyoutube.comlibretexts.org.

A relatively new and straightforward protocol for this compound synthesis under mild basic conditions involves the reaction of non-enolizable aldehydes with alcohols rsc.orgresearchgate.netrsc.org. This reactivity is facilitated by a sodium alkoxide in conjunction with a corresponding trifluoroacetate (B77799) ester rsc.orgresearchgate.netrsc.org. The formation of sodium trifluoroacetate serves as a driving force for the acetalization process rsc.orgresearchgate.netrsc.org. This basic medium approach offers significant advantages, particularly its orthogonality with acid-sensitive protecting groups and good compatibility with various other functional groups present in the substrate rsc.orgresearchgate.net.

Advanced Synthetic Approaches

Enantioselective Acetalization

The enantioselective synthesis of chiral acetals is a challenging yet highly sought-after transformation in organic chemistry. This is primarily due to the potential for racemization of chiral acetals and the fact that often only one enantiomer of a chiral compound possesses the desired biological activity sciencedaily.comsioc-journal.cnresearchgate.net. Significant progress has been made in developing catalytic asymmetric methodologies to address this challenge.

Intermolecular asymmetric acetalization has historically been considered an unresolved problem in organic synthesis kyoto-u.ac.jpnih.gov. However, recent advancements have demonstrated viable solutions. Chiral phosphoric acids, such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate), have proven to be highly efficient and enantioselective catalysts nih.gov. These catalysts activate O,O-acetals in a transacetalization reaction, enabling the asymmetric synthesis of acetals where the this compound carbon itself is the sole stereogenic center nih.gov.

Organocatalysis has also facilitated the highly diastereo- and enantioselective synthesis of complex bridged O,O-acetals containing spirooxindole skeletons researchgate.net. This involves a sequence such as a Michael reaction catalyzed by a diaryl prolinol TBS ether, followed by this compound formation with trifluoroacetic acid (TFA) researchgate.net. The biological activity of chiral acetals is frequently superior to that of their racemic counterparts sioc-journal.cnresearchgate.net.

Chiral N,N-acetals are crucial structural motifs found in numerous bioactive drugs and medicinal compounds sciencedaily.com. While enantioselective methods for their preparation from aldehydes, aldimines, or enamines have been explored, the scope of reaction partners has often been limited sciencedaily.com.

Recent research has shown high selectivity in the formation of N,N-acetals from the reaction of 2-aminobenzamide (B116534) with various diketones, employing a bis(imidazoline)-phosphoric acid catalyst sciencedaily.comresearchgate.net. This approach has yielded products with high enantiopurity, typically ranging from 91% to 93% enantiomeric excess sciencedaily.comresearchgate.net. Mechanistic insights suggest that a ketimine intermediate, stabilized by an amide group, plays a role in avoiding steric repulsion and promoting the formation of the desired enantiomer sciencedaily.comeurekalert.org.

The synthesis of acyclic N,N'-acetals presents a particular challenge due to their inherent sensitivity acs.org. Nevertheless, highly enantioselective methods have been developed, including the addition of aryl amines to isatin-derived ketimines catalyzed by a chiral urea (B33335) derived from quinine (B1679958) acs.org. This protocol has successfully constructed a series of new acyclic N,N'-acetals, achieving high to excellent yields (78–99%) and enantioselectivities (76–96% ee) acs.org. Furthermore, chiral phosphoric acid-catalyzed aza-addition of arylamines to ketimines has been developed for the construction of chiral acyclic N,N-acetal motifs, resulting in yields of 82–99% and enantiomeric excesses of 80–96% researchgate.net.

Beyond N,N-acetals, enantioselective formation of N,O-acetals has been achieved through transacetalization catalyzed by chiral Brønsted acids, proceeding via an N-acyliminium ion intermediate hanyang.ac.kr. Copper-catalyzed asymmetric formal hydroaminomethylation of alkenes with N,O-acetals has also provided access to chiral β-stereogenic amines with high yields and excellent enantioselectivity chinesechemsoc.org.

The enantioselective synthesis of N,S-acetals has also seen significant advancements. Chiral BINOL phosphoric acids have been effectively used to prepare enantioenriched N,S-acetals by combining N-acyl imines with thiols, yielding products in excellent yields and enantioselectivities, even at very low catalyst loadings (as low as 0.005 mol%) organic-chemistry.orgacs.org. Additionally, the first enantioselective oxidative Pummerer-type transformation, utilizing anionic phase-transfer catalysis, has been reported for the formation of enantioenriched cyclic N,S-acetals nih.gov.

Table 2: Enantioselective Acetalization Outcomes

This compound TypeReaction PartnersCatalyst TypeYield (%)Enantiomeric Excess (ee) (%)Citation
Chiral O,O-acetalsO,O-acetals (transacetalization)Chiral phosphoric acid (TRIP)Not specifiedHigh nih.gov
Bridged O,O-acetals with spirooxindole skeletonDioxindoles + 2-hydroxy cinnamldehydesDiaryl prolinol TBS ether (organocatalyst)GoodHigh researchgate.net
Chiral N,N-acetals2-aminobenzamide + diketonesBis(imidazoline)-phosphoric acid catalystNot specified91-93 sciencedaily.comresearchgate.net
Acyclic N,N'-acetalsAryl amines + isatin-derived ketiminesChiral urea (derived from quinine)78–9976–96 acs.org
Acyclic N,N-acetal motifsArylamines + ketimines (from isoquinoline-1,3-dione)Chiral phosphoric acid82–9980–96 researchgate.net
Chiral N,O-acetalsYnamides (via transacetalization)Chiral Brønsted acidHighOptically enriched hanyang.ac.kr
Chiral β-stereogenic amines (from N,O-acetals)Alkenes + N,O-acetals of formaldehyde (B43269)Chiral copper catalystHighExcellent chinesechemsoc.org
Enantioenriched N,S-acetalsN-acyl imines + thiolsChiral BINOL phosphoric acidsExcellentExcellent (up to 97) organic-chemistry.orgacs.org
Cyclic N,S-acetalsSulfides (oxidative Pummerer-type transformation)Anionic phase-transfer catalysisNot specifiedModerate to high nih.gov
Enantioselective Synthesis of N,S-Acetals (e.g., Oxidative Pummerer-Type Transformation)

The enantioselective synthesis of N,S-acetals, particularly through oxidative Pummerer-type transformations, represents a significant stride in asymmetric catalysis. A notable development involves the first catalytic enantioselective Pummerer-type reaction utilizing anionic phase-transfer catalysis nih.govescholarship.orgorlandigroup.comresearchgate.net. This method enables the formation of enantioenriched sulfur-bearing heterocycles, which were previously challenging to access nih.gov.

The mechanism typically involves the direct oxidation of sulfides to generate a thionium (B1214772) intermediate. This is followed by an asymmetric intramolecular nucleophilic addition, leading to the formation of chiral cyclic N,S-acetals with moderate to high enantioselectivities nih.govescholarship.org. Deuterium labeling experiments have been instrumental in identifying the stereodiscrimination step of this process nih.govescholarship.org. Furthermore, detailed analyses of reaction transition states, supported by multidimensional correlations and Density Functional Theory (DFT) computations, have highlighted the crucial role of weak noncovalent interactions between the catalyst and the substrate in governing the enantioselectivity nih.govescholarship.org.

This approach provides an operationally simple and mild protocol for accessing a broad range of enantioenriched cyclic N,S-acetal motifs from readily available starting materials nih.gov.

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful strategy in asymmetric synthesis that allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer princeton.edu. This is achieved by coupling a kinetic resolution step with a concurrent racemization of the unreacted enantiomer, ensuring that the composition of products is controlled by the free energies of the transition states rather than the starting material composition princeton.edu.

In the context of this compound synthesis, DKR has been successfully applied to the enantioselective O-alkylation of enols with racemic γ-chlorobutenolide kyoto-u.ac.jp. This process employs a thiourea–ammonium hybrid catalyst that simultaneously activates both the nucleophile and electrophile in a multifunctional manner kyoto-u.ac.jp. Fast racemization of the γ-chlorobutenolide enantiomers, facilitated by the presence of chloride anions, allows the dynamic kinetic resolution to proceed efficiently, yielding chiral acetals with good enantioselectivity kyoto-u.ac.jp. For instance, a thiourea-ammonium salt catalyst (PTC-14 or PTC-15) can promote the reaction with high enantioselectivities (e.g., up to 89:11 enantiomeric ratio for a specific product) kyoto-u.ac.jp.

General guidelines for designing an efficient DKR include ensuring the kinetic resolution step is irreversible, maintaining an enantiomeric ratio (E = kR/kS) of at least ~20, and ensuring the racemization rate (kinv) is at least equal to or greater than the reaction rate of the faster enantiomer (kR) princeton.edu. The reversibility of N,S-acetal formation through thiol addition to imines has also been utilized as a racemization strategy in DKR to obtain chiral 3-thio-indolin-1-imines nih.gov. Additionally, DKR has been applied in the asymmetric acylation of hydroxyphthalides, leading to enantiomerically enriched phthalidyl esters researchgate.net.

Table 1: Examples of Dynamic Kinetic Resolution in this compound Synthesis

SubstrateCatalyst TypeEnantioselectivity (ee or er)Reference
Racemic γ-chlorobutenolideThiourea–ammonium hybrid catalystGood (e.g., 89:11 er) kyoto-u.ac.jp
Racemic hydroxyphthalidesCarbene catalystEnantiomerically enriched researchgate.net
Racemic 3-thio-indolin-1-iminesCinchona alkaloid-based catalystHigh enantioselectivity nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into this compound synthesis aims to minimize environmental impact and enhance sustainability throughout the chemical process pandawainstitute.compnas.org. This involves strategies focused on reducing waste, using safer solvents, and optimizing energy consumption chemcopilot.com.

Solvent-Free Conditions

The adoption of solvent-free conditions in this compound synthesis aligns with green chemistry principles by reducing or eliminating the need for auxiliary substances, which are often hazardous and contribute significantly to waste iwu.edusigmaaldrich.com. This approach offers environmental and economic benefits, including the elimination of solvent usage and simplified product isolation steps mdpi.com.

For example, the solvent-free synthesis of this compound-containing polyols has been demonstrated through the polyaddition of various diols and divinyl ethers using heterogeneous catalysts acs.orgresearchgate.net. This method avoids the issues associated with homogeneous catalysts, such as the need for extraction or neutralization, which can lead to solvent consumption or impurities in the final product acs.org. Microwave synthesis under solvent-free conditions has also proven highly effective for the formation of cyclic acetals, yielding products like 2-methyl-2-propyl dioxolane with high yields (e.g., 87%) ijsdr.org.

Reusable Catalytic Systems

The use of reusable catalytic systems is a cornerstone of green chemistry, as it prevents waste generation associated with the quenching or separation of conventional stoichiometric reagents or catalysts acs.orgtandfonline.com. Reusable catalysts contribute to reduced environmental burden and improved process economics mdpi.comcuestionesdefisioterapia.com.

Heterogeneous catalysts are particularly favored in this regard, as they can be easily separated from the reaction mixture by simple filtration and subsequently reused for multiple reaction cycles acs.orgresearchgate.nettandfonline.com. Examples include bismuth(III) salts, which are non-toxic, non-corrosive, and inexpensive, serving as catalysts for the synthesis of cyclic acetals under environmentally friendly conditions iwu.edu. Silicotungstic acid modified Bentonite (STA-Ben) has also been developed as an efficient and reusable catalyst for the synthesis of this compound derivatives of aldehydes and ketones, achieving excellent yields scirp.org. Furthermore, zeolites, such as USY, HBeta, and HZSM-5, have been successfully employed as reusable catalysts in transacetalization reactions, maintaining high activity and selectivity over multiple uses scielo.brresearchgate.net.

Energy-Efficient Processes

Minimizing energy requirements is a critical principle of green chemistry, recognizing the environmental and economic impacts of energy consumption in chemical processes sigmaaldrich.comacs.org. Energy-efficient synthetic methods aim to operate at ambient temperature and pressure whenever possible iwu.edusigmaaldrich.comacs.org.

Green chemistry influences energy efficiency by optimizing reaction conditions, utilizing catalysis, and streamlining synthetic pathways chemcopilot.com. For instance, the solvent-free synthesis of this compound-containing polyols using heterogeneous catalysts is considered energy-efficient, as it avoids energy-intensive steps like solvent removal acs.org. The development of new catalysts that lower activation energy allows reactions to proceed at lower temperatures or even room temperature, leading to significant energy savings mdpi.com. Simplified processes, such as one-pot syntheses, also contribute to energy efficiency by reducing the number of steps and associated energy input chemcopilot.com.

Transacetalization Reactions

Transacetalization reactions involve the exchange of alkoxy groups between an this compound and an alcohol or another this compound, leading to the formation of new acetals or ketals scielo.brscielo.br. These reactions are of strategic importance in organic synthesis, particularly for the protection of carbonyl groups and 1,2- or 1,3-diols in multi-step syntheses scielo.brscielo.br.

A key advantage of transacetalization over direct acetalization is that water is not a reaction byproduct scielo.br. This is crucial because the presence of water can deactivate acid catalysts and promote undesirable side reactions, such as aldol (B89426) auto-condensation scielo.br. By operating in a water-free environment, transacetalization preserves the activity of acid catalysts and facilitates the miscibility of the reaction medium scielo.br.

A prominent example is the transacetalization of glycerol with 2,2-dimethoxypropane (B42991) (2,2-DMP) to produce solketal (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane) scielo.brresearchgate.netscielo.br. This reaction can be efficiently catalyzed by zeolites like USY, HBeta, and HZSM-5 under mild conditions (e.g., 25 °C), achieving high glycerol conversion (96-98%) and solketal selectivity (≈97%) scielo.brresearchgate.net.

Table 2: Key Aspects of Transacetalization Reactions

FeatureDescriptionBenefitsExample
Water-Free Byproduct Unlike direct acetalization, no water is produced.Preserves catalyst activity, prevents side reactions (e.g., aldol condensation).Glycerol + 2,2-DMP → Solketal scielo.br
Catalyst Compatibility Acid catalysts, particularly solid acids like zeolites, are effective.Easy separation and reusability of catalysts.USY, HBeta, HZSM-5 zeolites scielo.brresearchgate.net
Applications Protection of carbonyl groups and diols; synthesis of new compounds.Crucial in multi-step synthesis and for creating value-added chemicals.Protection of 1,2- and 1,3-diols scielo.br
Ionic Transacetalization Gas-phase reaction with acylium ions.Functional group screening and structural characterization in mass spectrometry.Cyclic acetals + (CH₃)₂NCO⁺ acylium ion acs.org

Transacetalization is also vital in the preparation of selectively protective raw materials from inexpensive sources and in highly enantioselective kinetic resolutions scielo.br. Furthermore, ionic transacetalization, involving cyclic acetals reacting with gaseous acylium ions, has found applications in mass spectrometry for functional group screening and structural characterization acs.org.

Polythis compound Synthesis Methodologies

Polyacetals are polymers whose repeating units contain the this compound functional group. The presence of these linkages contributes to their valuable material properties and sustainability advantages, including their ability to be recycled and degraded nih.govfishersci.ca. Diverse synthetic approaches have been developed to construct these polymeric architectures.

Direct Polyacetalization

Direct polyacetalization is a condensation reaction that forms this compound linkages by reacting a carbonyl compound (an aldehyde or ketone) with an alcohol, typically a polyol nih.govfishersci.cawikipedia.org. This process is acid-catalyzed and is an equilibrium reaction, necessitating the removal of water to drive the polymerization towards high molecular weight products nih.govfishersci.cawikipedia.orgnih.gov.

For example, linear polyacetals can be synthesized through the direct polyacetalization of linear diols with aldehydes, such as poly(ethylene glycol) (PEG) diols with lilial. However, this method often results in polymers with a limited number of this compound units, typically 13 or fewer thegoodscentscompany.com. These polymers are generally susceptible to hydrolytic degradation under acidic conditions (pH < 5–7) thegoodscentscompany.com.

Polytransacetalization

Polytransacetalization, or this compound exchange, is a synthetic strategy for polythis compound formation that involves the exchange of alkoxy substituents of an existing this compound group with alcohols nih.govfishersci.ca. This method utilizes a pre-formed this compound as a reactant, serving as an alkoxy group donor, which can circumvent the entropic challenges associated with water removal in direct condensation reactions fishersci.ca.

Acyclic polyacetals have been synthesized through the transacetalization of dithis compound monomers derived from linear aliphatic diols nih.gov. These polymers can exhibit semicrystalline properties, with reported melting temperatures ranging from 68–88 °C and crystallization temperatures from 43–68 °C. An increase in the length of methylene (B1212753) spacers within the polymer chains has been observed to elevate both melting and crystallization temperatures, concurrently enhancing stability against aqueous acid nih.gov.

Research has also explored the polytransacetalization of diglycerol (B53887) bisacetonide (DGA) with diketone monomers such as 1,4-cyclohexanedione (B43130) or 4,4'-bicyclohexanone. This approach has yielded polycycloacetals with number-average molecular weights (Mn) up to 28 kg mol⁻¹ and broad dispersities (Đ = 1.5–4.0). These materials were semicrystalline, displaying high melting points (Tm = 210–241 °C) and glass transition temperatures (Tg) of 48 °C or 65 °C. The introduction of di(trimethylolpropane) (B1346956) (di-TMP) into the polymerization of DGA and 1,4-cyclohexanedione resulted in copolymers. Increasing the di-TMP content from 10 to 50 mol% led to a reduction in the crystallinity of the polycycloacetals and an increase in Tg, eventually yielding amorphous polymers with Tg values between 60–71 °C and Young's moduli of 1.1–1.4 GPa nih.gov.

Table 1: Properties of Polyacetals Synthesized via Polytransacetalization nih.gov

Polymerization of this compound-Containing Monomers

This methodology focuses on the polymerization of monomers that already incorporate this compound functional groups within their structure. In this approach, the this compound units are preserved throughout the polymerization process, while other reactive functionalities on the monomer participate in forming the polymer backbone nih.govwikipedia.org. This allows for the synthesis of polyacetals using various established polymerization techniques, including addition polymerizations wikipedia.org.

Examples include polymerizations driven by transesterifications or thiol-ene reactions, where the this compound groups remain intact nih.gov. Novel this compound-containing monomers can be designed and subsequently polymerized or copolymerized to yield homopolymers or copolymers. These monomers can feature ethylenically or allylically unsaturated groups, and their polymerization can be carried out using methods such as solution, emulsion, precipitation, suspension, or bulk polymerization, with emulsion polymerization often favored using a free radical initiator wikipedia.org.

Research has also demonstrated the application of this compound-containing enyne monomers in cascade enyne metathesis polymerization for the creation of degradable polymers atamankimya.com. By precisely controlling the size and stereochemistry of substituents on these monomers, living polymerizations can be achieved rapidly at room temperature. This leads to the formation of well-defined polyacetals that exhibit pH-dependent degradation in aqueous environments atamankimya.com. For instance, a tolyl benzyl (B1604629) this compound enyne monomer (M1Tol) underwent full conversion in 15 minutes when polymerized via enyne metathesis using a Grubbs catalyst (G3), resulting in a polymer with a number-average molecular weight (Mn) of 26.1 kDa and a dispersity (Đ) of 1.18 atamankimya.com.

Another notable method involves the efficient synthesis of poly(ethylene glycol) (PEG)-based spirocyclic polyacetals through copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) "click" polymerization fishersci.cafishersci.nl. This technique provides an alternative route to access this class of polymers, leveraging the inherent rigidity and hydrophobicity of spirocyclic linkages to facilitate self-assembly into core-amphiphilic spherical large-compound micelles fishersci.cafishersci.nl.

Table 2: Polymerization of this compound-Containing Monomers fishersci.cafishersci.nlatamankimya.com

Ring-Opening Polymerization Approaches

Ring-opening polymerization (ROP) is a robust synthetic strategy for producing polyacetals, particularly from cyclic this compound monomers. Cationic ring-opening polymerization (CROP) of cyclic acetals is recognized as an elegant and promising approach, though it can be complicated by side reactions and the inherent polymerization-depolymerization equilibrium epa.govfishersci.nonih.gov. Polyacetals synthesized via CROP are often pH-responsive, exhibiting degradability under acidic conditions while remaining stable in neutral and basic environments fishersci.nonih.gov.

Examples include the cationic ring-opening polymerization of levoglucosenone-derived monomers, which yields polyacetals nih.gov. The unsaturated bicyclic this compound levoglucosenyl methyl ether, a derivative of cellulose, has been polymerized via cationic ROP to produce semicrystalline thermoplastic unsaturated polyacetals with relatively high apparent molar mass (up to approximately 36 kg mol⁻¹) and a dispersity (Đ) of around 1.4 fishersci.no. The presence of double bonds within these polymer chains allows for subsequent functionalization through reactions such as hydrogenation and thiol-ene additions, or crosslinking fishersci.no.

Copolymerization of cyclic lactides with substituted cyclic acetals has also been investigated to produce degradable polylactides with pendent functional groups nih.govbmrb.io. For instance, cationic copolymerization of lactide with chloro-substituted this compound (Cl-DXL) and allyl-substituted this compound (Allyl-DXL) successfully afforded the corresponding polymers. Homopolymerization of Cl-DXL and Allyl-DXL was also performed, with yields for PLA/PCl-DXL copolymers reported at approximately 85% and PLA/PAllyl-DXL at around 80% bmrb.io.

Another significant ROP method is the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) fishersci.atfishersci.ie. This technique combines the benefits of both ring-opening and radical polymerization, enabling the production of polyesters with cleavable functionalities integrated into a vinyl-based copolymer backbone, thereby conferring biodegradability fishersci.at. A critical aspect of CKA polymerization is the competition between ring-opening and ring-retaining propagation pathways, which dictates the proportion of ester versus this compound linkages formed fishersci.atfishersci.ie. For example, polymerization of a D-glucal-derived CKA resulted in polythis compound–polyester copolymers containing up to 78% ester linkages via rROP, highlighting the role of alkene functionality in promoting ring-opening and ester formation. In contrast, the saturated analogue of this monomer exclusively yielded this compound linkages fishersci.ie.

Table 3: Characteristics of Polyacetals from Ring-Opening Polymerization nih.govfishersci.nobmrb.iofishersci.ie

Mechanistic Investigations of Acetal Reactions

Mechanism of Acetal Formation (Acid-Catalyzed)

The acid-catalyzed formation of an this compound from a carbonyl compound and an alcohol is a sequential process involving the formation of a hemithis compound intermediate. study.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the this compound product, conditions are often manipulated, for instance, by removing the water that is formed. libretexts.orgkhanacademy.org The entire mechanism involves a series of proton transfers, nucleophilic attacks, and elimination steps. organicchemistrytutor.com

Protonation of Carbonyl Oxygen

The mechanism commences with the protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgyoutube.com Alcohols are generally weak nucleophiles and add slowly to carbonyl groups under neutral conditions. openstax.orgpressbooks.pub The acid catalyst activates the carbonyl group by protonating the oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.mebyjus.com This activation makes the carbonyl carbon more susceptible to attack by a weak nucleophile like an alcohol. youtube.comchemistrysteps.com This initial step is a rapid and reversible equilibrium.

Nucleophilic Addition of Alcohol to Activated Carbonyl

Following protonation, a molecule of alcohol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. byjus.comlibretexts.org The lone pair of electrons on the oxygen atom of the alcohol forms a new carbon-oxygen bond. khanacademy.org This nucleophilic addition breaks the pi bond of the carbonyl group, with the electrons moving to the protonated oxygen atom, neutralizing its positive charge. masterorganicchemistry.com This step results in the formation of a tetrahedral, protonated hemithis compound intermediate. libretexts.orgstackexchange.com

Hemithis compound Formation and Intermediates

The protonated hemithis compound formed in the previous step is a transient species. It quickly loses a proton to a base in the medium, such as another molecule of the alcohol or the conjugate base of the acid catalyst, to yield a neutral hemithis compound and regenerate the acid catalyst. libretexts.orglibretexts.org A hemithis compound is a functional group characterized by a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. psiberg.commasterorganicchemistry.comwikipedia.org Hemiacetals are often unstable and exist in equilibrium with the starting carbonyl compound and alcohol, though cyclic hemiacetals, particularly five- and six-membered rings, can be quite stable. libretexts.orgpressbooks.pub This hemithis compound is a key intermediate on the pathway to the full this compound. study.comlibretexts.org

Protonation of Hemithis compound Hydroxyl Group

The reaction proceeds from the hemithis compound intermediate through the protonation of its hydroxyl group by the acid catalyst. libretexts.orgpressbooks.pub This step is crucial as the hydroxyl group is a poor leaving group. Protonation converts it into a protonated hydroxyl group (-OH2+), which is an excellent leaving group—a neutral water molecule. stackexchange.compressbooks.pub This activation sets the stage for the subsequent elimination step.

Elimination of Water and Oxonium Ion Formation

With the hydroxyl group activated as a good leaving group, a molecule of water is eliminated from the protonated hemithis compound. libretexts.orglibretexts.org The departure of water is facilitated by the lone pair of electrons on the adjacent alkoxy oxygen, which forms a double bond with the carbon atom. libretexts.orgchemistrysteps.com This process results in the formation of a resonance-stabilized carbocation known as an oxonium ion. openstax.orgyoutube.comchemistrysteps.com The positive charge in the oxonium ion is shared between the carbon and oxygen atoms, rendering it a potent electrophile. youtube.com

Second Nucleophilic Attack of Alcohol

The final stage of this compound formation involves the nucleophilic attack of a second molecule of alcohol on the electrophilic carbon of the oxonium ion. libretexts.orglibretexts.orgstackexchange.com This attack forms a new carbon-oxygen bond and results in a protonated this compound. openstax.org In the concluding step of the mechanism, a base removes the proton from the newly added oxygen atom, yielding the final this compound product and regenerating the acid catalyst. libretexts.orgpressbooks.pub The resulting this compound is a stable molecule with two alkoxy groups attached to the same carbon atom. chemistrysteps.compsiberg.com

Table 1: Summary of Mechanistic Steps in Acid-Catalyzed this compound Formation

Step Name Description Key Intermediate
1 Protonation of Carbonyl Oxygen The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com Protonated Carbonyl
2 Nucleophilic Addition A molecule of alcohol attacks the activated carbonyl carbon. byjus.comlibretexts.org Protonated Hemithis compound
3 Hemithis compound Formation Deprotonation yields a neutral hemithis compound intermediate. libretexts.orglibretexts.org Hemithis compound
4 Protonation of Hydroxyl Group The hydroxyl group of the hemithis compound is protonated to form a good leaving group. libretexts.orgpressbooks.pub Protonated Hemithis compound
5 Elimination of Water A water molecule is eliminated, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com Oxonium Ion

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Aldehyde
Alcohol
Hemithis compound
Ketone
Oxonium ion

Influence of Nucleophile Strength and Steric Hindrance

The strength of the nucleophile and steric hindrance are critical factors that can influence the reaction mechanism and stereochemical outcome of this compound reactions. Alcohols are generally weak nucleophiles, which is why acid catalysis is necessary to activate the carbonyl group for nucleophilic attack. researchgate.net However, the reactivity of the alcohol nucleophile can still play a role.

Studies on the nucleophilic substitution of cyclic acetals have shown a direct relationship between nucleophile strength and the reaction mechanism. With weak to moderate nucleophiles, stereoselective SN1-type mechanisms are often observed. As the nucleophilicity of the attacking species increases to a certain threshold, a switch to a stereoselective SN2 pathway can occur, leading to a reversal of diastereoselectivity. This highlights that a dramatic change in the reaction mechanism can be induced by altering the nucleophile's strength.

Steric hindrance also significantly impacts this compound formation. Bulky substituents on either the carbonyl compound or the alcohol nucleophile can slow down the rate of reaction. In cases of significant steric hindrance around the reaction center, an SN2-type substitution becomes less favorable, as the nucleophile cannot easily access the required orbital for attack. Consequently, a substitution reaction is more likely to proceed via an SN1-like mechanism, which involves the formation of a carbocation intermediate. The size of alkyl groups on the this compound can influence the mechanism of its acid-catalyzed hydrolysis, suggesting that steric factors can alter reaction pathways. masterorganicchemistry.com

Mechanism of this compound Hydrolysis

Acid-Catalyzed Reversion Pathway

The hydrolysis of an this compound to regenerate the corresponding aldehyde or ketone is the reverse of this compound formation and is catalyzed by acid. The process is an equilibrium reaction, and to drive it towards the carbonyl compound, a large excess of water is typically used.

The mechanism commences with the protonation of one of the this compound's oxygen atoms by an acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol). The departure of this alcohol is facilitated by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. This oxonium ion is highly electrophilic and is subsequently attacked by a water molecule. A deprotonation step then yields a hemithis compound.

The process continues with the protonation of the second alkoxy group of the hemithis compound, converting it into another good leaving group. This group is expelled as the hydroxyl group's oxygen forms a double bond with the carbon, creating a protonated aldehyde or ketone. The final step involves deprotonation by a water molecule to yield the neutral carbonyl compound and regenerate the acid catalyst. organicchemistrytutor.comchemistrysteps.com

pH-Dependent Hydrolysis Mechanisms

The mechanism and rate of this compound hydrolysis are highly dependent on the pH of the solution. Under acidic conditions, acetals readily undergo hydrolysis, while they are generally stable under basic conditions. nih.gov The specific acid-catalyzed mechanism can vary with pH.

In free solution, the acid-catalyzed hydrolysis of acetals often proceeds through an A-1 mechanism . This involves a rapid pre-equilibrium where the this compound is protonated, followed by a rate-limiting unimolecular decomposition of the protonated species to form a carbocation intermediate. acs.org

However, the mechanism can shift depending on the structure of the this compound and the reaction conditions. For instance, studies have shown that the hydrolysis can proceed through an A-2 mechanism , where the protonation of the substrate is reversible, and the subsequent bimolecular attack of water is the rate-limiting step. acs.orgosti.gov A third possibility is the A-SE2 mechanism , where the proton transfer itself is the rate-limiting step. acs.orgosti.gov

The rate-determining step and the prevailing mechanism can change as a function of pH. masterorganicchemistry.comacs.org For example, the hydrolysis of certain acetals may shift from being specific-acid catalyzed to general-acid catalyzed depending on the structure. masterorganicchemistry.com The rate of hydrolysis is significantly influenced by pH; for some ketals, the hydrolysis rate decreases dramatically with a small increase in pH (e.g., from 5.0 to 7.4). researchgate.net This pH sensitivity is crucial in various applications, such as the design of pH-responsive drug delivery systems. researchgate.net

Stereochemical Control and Reaction Pathways

Factors Influencing Diastereoselectivity in this compound Reactions

Diastereoselectivity in this compound reactions is governed by a combination of steric and electronic factors that influence the stability of the transition states leading to different stereoisomeric products. The conformation of the molecule and the trajectory of the nucleophilic attack are key determinants of the stereochemical outcome. researchgate.net

One of the most significant factors is the nature of the nucleophile. As previously discussed, the strength of the nucleophile can dictate the reaction mechanism (SN1 vs. SN2), which in turn has profound stereochemical consequences. A study on the substitution reactions of cyclic acetals demonstrated that as nucleophile strength increased, the diastereoselectivity remained high but then inverted, indicating a mechanistic shift.

The following table illustrates the effect of nucleophile strength (represented by the nucleophilicity parameter N) on the diastereoselectivity of the reaction of a specific cyclic this compound with various silyl (B83357) nucleophiles in the presence of Me₃SiOTf.

EntryNucleophileNProductcis:trans RatioYield (%)
171.826:9496
286.2310:9095
398.2471:2983

Data sourced from a study on the effect of nucleophile strength on diastereoselectivity in the nucleophilic substitution of cyclic acetals.

This data clearly shows that weaker π-nucleophiles (entries 1 and 2) lead to a high preference for the trans product, consistent with an SN1-like mechanism. In contrast, the stronger silylketene this compound nucleophile (entry 3) results in the preferential formation of the cis product, suggesting a change to an SN2-like pathway.

Other factors, such as the presence of neighboring groups, can also exert stereochemical control through participation, although this is not a universally dominant effect. The choice of Lewis acid and solvent can further modulate the reaction pathway and the resulting stereoselectivity. nih.gov Ultimately, high diastereoselectivity is achieved when there is effective control over the conformation of the bonds connecting an existing stereocenter to the prochiral reaction center. researchgate.net

Role of Halogen Atom Participation in Guiding Stereochemical Outcomes

The presence of a halogen atom adjacent to an this compound carbon can exert significant control over the stereochemical outcome of substitution reactions. acs.orgacs.org In studies involving α-halogenated five- and six-membered cyclic acetals, the stereoselectivity of nucleophilic substitution is highly dependent on the identity of the halogen and the reactivity of the nucleophile. acs.orgscispace.com

Reactions of tetrahydropyran (B127337) acetals with a fluorine atom at the C-2 position tend to be highly stereoselective for the 1,2-cis product, particularly with weaker nucleophiles. acs.org Conversely, analogous acetals substituted with chlorine or bromine yield the 1,2-trans products with high selectivity. acs.org This divergence in stereochemical outcome is rationalized by the intermediacy of an open-form, halogen-stabilized oxocarbenium ion, rather than a bridged, three-membered halonium ion. acs.orgscispace.comacs.org

For five-membered-ring acetals, the trends can differ. With fluorine-substituted acetals, selectivity for the 1,2-cis product can increase with stronger nucleophiles, suggesting that the fluorine atom destabilizes the oxocarbenium ion to such an extent that the reaction may proceed through direct displacement of a covalent intermediate. acs.org

This compound SystemHalogenNucleophile ReactivityMajor ProductDiastereoselectivity (dr)
6-Membered RingFluorineWeak1,2-cis≥ 96:4
6-Membered RingChlorineVarious1,2-transHigh
6-Membered RingBromineVarious1,2-transHigh
5-Membered RingFluorineIncreasing1,2-cisIncreases

Table 1. Stereochemical outcomes of nucleophilic substitution on α-halogenated cyclic acetals, demonstrating the directing effect of the halogen atom. Data compiled from findings in J. Org. Chem. and Angew. Chem. acs.org

Noncovalent Interactions in Stereoselective Catalysis

Noncovalent interactions (NCIs) are fundamental to stereoselective catalysis, providing the necessary weak, transient forces to create a chiral environment that can differentiate between diastereomeric transition states. nih.govnih.gov In the context of reactions involving acetals, organocatalysis that harnesses hydrogen bonding is a prominent strategy for achieving high enantioselectivity. nih.govwikipedia.org Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and (thio)urea derivatives have emerged as powerful catalysts that utilize NCIs to activate substrates and control stereochemical outcomes. nih.govwikipedia.orgresearchgate.net

The primary mechanism involves the catalyst acting as a hydrogen-bond donor to an electrophile, thereby activating it toward nucleophilic attack. nih.gov In reactions like acetalization or the reaction of silyl ketene (B1206846) acetals with imines, the catalyst can form multiple hydrogen bonds with the substrate. acs.orgresearchgate.net These interactions, often in concert with other NCIs like π-stacking or CH/π interactions, orient the reactants within the catalyst's chiral pocket, favoring one approach trajectory over the other. nih.gov The stereoselectivity of many organocatalytic reactions is determined by the balance of favorable attractive interactions (e.g., hydrogen bonding, dispersion) and unfavorable steric repulsions in the transition state. nih.govunt.edu

A specific example of NCIs at play is the catalysis of this compound hydrolysis by self-assembled supramolecular hosts. scispace.comescholarship.org In these systems, a neutral this compound substrate is encapsulated within the host's cavity, a process driven by the hydrophobic effect. nih.gov Inside this constrained, nonpolar environment, the host can catalyze hydrolysis with rate accelerations of up to 980-fold compared to the background reaction. escholarship.orgsci-hub.se The mechanism of hydrolysis within the assembly is altered from the typical A-1 mechanism to an A-2 mechanism, where the attack of water on the protonated substrate becomes the rate-limiting step. scispace.comnih.gov This demonstrates how the noncovalent encapsulation of the substrate can fundamentally alter the reaction pathway and efficiency.

Type of NCICatalyst Class ExampleRole in CatalysisRelevant this compound Reaction
Hydrogen BondingChiral Phosphoric Acids, ThioureasElectrophile activation, transition state organizationAsymmetric acetalization, Mannich reactions
π-Stacking, CH/πChiral Phosphoric Acids with aryl groupsStabilization of transition state, stereodifferentiationAsymmetric Fischer indole (B1671886) reaction from this compound-like precursors
Hydrophobic EffectSupramolecular CagesSubstrate encapsulation and concentrationCatalytic this compound hydrolysis

Table 2. Key noncovalent interactions and their roles in stereoselective catalysis relevant to this compound chemistry.

This compound Rearrangement Reactions (e.g., Eschenmoser–Claisen Rearrangement)

The Eschenmoser-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a notable variant of the Claisen rearrangement. sci-hub.semdpi.com This reaction facilitates the transformation of allylic alcohols into γ,δ-unsaturated amides by heating them with an amide this compound, such as N,N-dimethylacetamide dimethyl this compound. cam.ac.ukrsc.org First reported by Albert Eschenmoser in 1964, this transformation proceeds through a concerted, intramolecular acs.orgacs.org-sigmatropic rearrangement. sci-hub.sersc.org

The mechanism involves several steps: cam.ac.ukrsc.org

The amide this compound first loses a methoxide (B1231860) ion to generate an iminium ion.

The allylic alcohol acts as a nucleophile, attacking the iminium ion.

A subsequent proton transfer and elimination of a methanol (B129727) molecule forms a second iminium cation. cam.ac.uk

Deprotonation by methoxide yields a key 1,5-diene intermediate, specifically a ketene aminal. rsc.org

This ketene aminal then undergoes the characteristic acs.orgacs.org-sigmatropic rearrangement through a highly ordered, cyclic transition state to form the final γ,δ-unsaturated amide product. mdpi.comrsc.org

The reaction is known for its high stereoselectivity. For secondary allylic alcohols, the rearrangement typically proceeds through a chair-like transition state, which minimizes destabilizing 1,3-diaxial interactions. cam.ac.uk This conformational preference leads to the formation of products with high (E)-selectivity at the newly formed double bond. cam.ac.uk The thermal nature of the reaction drives the formation of the C=O bond in the amide, which is an exergonically favored process. mdpi.com

Degradation Mechanisms Involving this compound Moieties

Thermal Degradation Pathways

Polymers containing this compound moieties, most notably polyoxymethylene (POM), are known to be thermally unstable. nih.gov The thermal degradation of POM, often referred to as pyrolysis, proceeds via a chain-cracking or "unzipping" mechanism. nih.gov This process typically initiates at the polymer chain ends, which are often unstable hemithis compound terminals. nih.gov

Upon heating, these end-groups trigger a depolymerization reaction where oxymethylene units are sequentially cleaved from the chain ends, releasing formaldehyde (B43269) as the primary monomeric product. nih.govosti.gov This thermal instability has been a significant factor limiting the mechanical recycling of POM, as formaldehyde evolution occurs under heating. nih.gov The thermal decomposition process for POM generally begins above 160 °C. nih.gov Studies have shown that at 400 °C, the thermal recycling of POM can achieve nearly 90% efficiency in formaldehyde formation. osti.gov

Kinetic studies of the thermal decomposition of simple acetals like methylal and acetaldehyde (B116499) dimethyl this compound have also been conducted. The decomposition of acetals, in the absence of water, requires high temperatures (often >400 °C) for irreversible decomposition to occur on a timescale of minutes. nih.gov

Polymer/CompoundDegradation TypeKey Temperature(s)Primary Product(s)Mechanism Notes
Polyoxymethylene (POM)Pyrolysis>160 °C (onset)Formaldehyde"Unzipping" from chain ends nih.govnih.gov
Polyoxymethylene (POM)Pyrolysis400 °CFormaldehyde~90% monomer recovery efficiency osti.gov
Simple AcetalsPyrolysis>400 °CVariousIrreversible decomposition nih.gov

Table 3. Summary of thermal degradation pathways for this compound-containing structures.

Hydrolytic Degradation Mechanisms (e.g., of Polyurethanes, Acylated Acetals)

The hydrolysis of acetals is a reversible reaction that proceeds under acidic conditions in the presence of excess water. nih.gov This process regenerates the parent carbonyl compound (aldehyde or ketone) and alcohols. The mechanism is essentially the reverse of this compound formation and involves a series of proton transfer, leaving group dissociation, and nucleophilic attack steps. nih.gov

The generally accepted mechanism for acid-catalyzed hydrolysis is as follows: nih.gov

Protonation: One of the alkoxy oxygen atoms of the this compound is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). nih.gov

Leaving Group Dissociation: The protonated alkoxy group departs, and the resulting lone pair on the adjacent oxygen atom helps to stabilize the positive charge, forming a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step (A-1 mechanism).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. nih.gov

Deprotonation: A proton is transferred from the newly added water moiety to a base, yielding a hemithis compound intermediate. nih.govnih.gov

Repeat: The second alkoxy group is then protonated and eliminated in a similar fashion, ultimately leading to a protonated carbonyl group, which is deprotonated to give the final aldehyde or ketone product. nih.gov

This degradation pathway is relevant for various this compound-containing structures. Polymers synthesized with this compound linkages in their backbone are designed to be degradable under mild acidic conditions. For instance, this compound cross-links in polymer networks can be hydrolyzed by treatment with hot water (which can be slightly acidic) to break down the network structure, releasing the constituent diols and aldehydes.

Intermediates in Degradation Processes

The degradation of acetals, whether through thermal or hydrolytic pathways, proceeds through distinct, reactive intermediates.

In hydrolytic degradation , two key intermediates are universally recognized: the oxocarbenium ion and the hemithis compound . nih.govnih.govunt.edu

Oxocarbenium Ion: This resonance-stabilized carbocation is formed upon the departure of the first protonated alcohol molecule. Its stability is crucial to the reaction pathway, and its formation is typically the rate-limiting step in the widely accepted A-1 mechanism of hydrolysis.

Hemithis compound: This species is formed after the nucleophilic attack of water on the oxocarbenium ion. nih.govunt.edu It represents the midpoint of the hydrolysis process, containing one ether linkage and one hydroxyl group on the same carbon. nih.gov Hemiacetals are generally unstable under these conditions and rapidly degrade further to the final carbonyl compound and alcohol. In some cases, such as the decomposition of the plasticizer BDNPA/F in a solid matrix where diffusion is slow, hemithis compound and hemiformal intermediates can be isolated and detected. unt.edu

In thermal degradation , particularly the pyrolysis of POM, the mechanism is described as a radical chain reaction involving chain-end initiation. The process involves the scission of C-O bonds, leading to the "unzipping" of the polymer chain and the release of stable formaldehyde molecules. nih.gov While specific radical intermediates are part of the complex reaction cascade, the most significant and readily identified product that can be considered an intermediate for further combustion or reaction is formaldehyde. osti.gov

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for unraveling the intricate mechanisms of chemical reactions. By employing sophisticated theoretical models and high-performance computing, researchers can gain a deeper understanding of reaction pathways, transition states, and the factors governing reactivity. In the context of this compound chemistry, computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and stereoelectronics of these important transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the mechanisms of organic reactions at the molecular level. scienceopen.com DFT calculations allow for the determination of the potential energy surface of a reaction, enabling the identification of reactants, products, intermediates, and transition states. This information is crucial for elucidating the step-by-step pathway of a reaction and for understanding the factors that control its rate and selectivity.

One area where DFT has been successfully applied is in the study of acetaldehyde formation. For instance, a quantum chemical study on the formation of acetaldehyde from the reaction of a carbon atom with a methanol molecule on a water ice model utilized the UωB97XD/6-311++G(2d,p) model chemistry to optimize structures and compute minimum energy paths. nih.gov The study identified four transition states on the triplet potential energy surface and one on the singlet potential energy surface. The rate-limiting step was determined to be the C–O bond breaking in a methoxy (B1213986) methyl intermediate (CH₃OCH) to form an adsorbed methyl radical (CH₃) and formyl radical (HCO). nih.gov

In a different study focused on acid-catalyzed aldol (B89426) condensation, another reaction involving carbonyl compounds, DFT calculations were employed to investigate the reaction mechanism. The calculations revealed that the presence of an acid catalyst significantly lowers the activation energy for the conversion of a carbonyl compound to its enol form, from 269.17–287.82 kJ/mol to 177.10–177.63 kJ/mol. mdpi.com The subsequent reaction of the enol with a protonated carbonyl (a carbocation) to form a longer-chain intermediate was found to have a much lower activation energy of 65.10 kJ/mol, indicating that this step is not rate-determining. mdpi.com

The following table summarizes calculated activation energies from DFT studies on related reactions, illustrating the type of data that can be obtained to elucidate reaction pathways.

Reaction StepSystemComputational MethodCalculated Activation Energy (kJ/mol)
C-O bond cleavage in CH₃OCHC(³P) + CH₃OH on water iceCCSD(T)//UωB97XD/6-311++G(2d,p)17.3
Enol formation (acid-catalyzed)Aliphatic ketoneDFT177.10 - 177.63
C-C bond formation (acid-catalyzed)Carbocation + EnolDFT65.10

Structure-Reactivity Relationship Modeling

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. Computational modeling provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRRs), which can be used to predict the reactivity of new compounds and to design molecules with desired properties. These models typically correlate various molecular descriptors, which are numerical representations of a molecule's structure and electronic properties, with an experimentally determined measure of reactivity, such as a reaction rate constant. researchgate.net

In the context of acetals, a key factor influencing their reactivity, particularly in hydrolysis reactions, is the stability of the intermediate oxocarbenium ion. nih.gov The formation of this positively charged species is often the rate-determining step in acid-catalyzed hydrolysis. nih.gov Therefore, structural features that stabilize this intermediate will accelerate the reaction.

A systematic study on the substituent effects on the pH sensitivity of acetals and ketals provides a clear illustration of this principle. By varying the substituents on a benzylidene this compound, researchers were able to modulate the hydrolysis rate by over six orders of magnitude. nih.gov Electron-donating groups on the aromatic ring were found to significantly increase the rate of hydrolysis, while electron-withdrawing groups had the opposite effect. This is because electron-donating groups stabilize the developing positive charge in the transition state leading to the oxocarbenium ion. nih.gov The study established a Hammett correlation with a ρ value of approximately -4.06, which is indicative of a reaction mechanism with significant positive charge buildup in the transition state, consistent with an SN1-like process. nih.gov

The following interactive data table presents the half-lives for the hydrolysis of a series of substituted benzylidene acetals at pH 5, demonstrating the profound effect of substituents on this compound stability.

CompoundSubstituent (R)Half-life (t₁/₂) at pH 5 (hours)
11 p-OCH₃0.0012
12 p-CH₃0.038
13 H0.77
14 p-Cl4.4
15 p-NO₂88

Beyond simple electronic effects, more complex molecular descriptors can be employed in QSRR models to capture a wider range of structural influences on reactivity. These descriptors can be categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. protoqsar.com

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic structure, such as HOMO and LUMO energies, and partial charges. ucsb.edu

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to act as a nucleophile or an electrophile, respectively. ucsb.edu In the context of this compound reactions, these descriptors could be used to model the nucleophilicity of the alcohol attacking the carbonyl in this compound formation, or the electrophilicity of the protonated this compound in the hydrolysis mechanism. While a specific QSAR model for this compound reactivity incorporating a wide range of descriptors was not found in the provided search results, the principles of QSAR modeling are broadly applicable to this class of compounds. The development of such models would be a valuable tool for predicting the stability and reactivity of acetals in various applications.

Applications of Acetals in Advanced Chemical Synthesis and Materials Science

Acetal as Protecting Groups in Organic Synthesis

In the realm of organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving complex molecular architectures. Acetals serve as highly effective protecting groups, particularly for the carbonyl functionality inherent in aldehydes and ketones pearson.com. Their utility stems from a unique combination of stability under specific conditions and the facility of their removal under others, allowing chemists to mask the reactivity of a carbonyl group while transformations are carried out elsewhere in the molecule libretexts.orgjove.comlibretexts.org.

Aldehydes and ketones are distinguished by their reactivity towards a wide array of nucleophilic and basic reagents, including potent agents like metallo-hydrides, Grignard reagents, and organolithiums libretexts.orglibretexts.orglibretexts.org. When a synthetic route requires a reaction at a different site within the molecule, the carbonyl group must be temporarily rendered inert to prevent undesired side reactions libretexts.orglibretexts.org. Conversion of the carbonyl group to an this compound effectively achieves this masking libretexts.orglibretexts.org.

The formation of an this compound involves reacting the carbonyl compound with two equivalents of an alcohol, or more commonly, a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst jove.comslideshare.net. The use of a diol is entropically favored as it involves reacting two molecules (the carbonyl compound and the diol) to form two molecules (the cyclic this compound and water), which is more efficient than reacting three separate molecules slideshare.net. This reaction is reversible, and to drive the equilibrium towards this compound formation, the water generated during the reaction is typically removed using methods like a Dean-Stark trap libretexts.orglibretexts.org.

Table 1: Common Reagents for this compound Formation

Carbonyl Compound Protecting Reagent Catalyst Resulting Protected Group
Aldehyde Ethylene Glycol Acid (e.g., TsOH) 1,3-Dioxolane
Ketone 1,3-Propanediol Acid (e.g., dry HCl) 1,3-Dioxane
Aldehyde Methanol (B129727) Acid (e.g., TsOH) Dimethyl this compound
Ketone Trialkyl Orthoformate Lewis Acid (e.g., InBr3) Dialkyl Ketal

Once formed, the this compound group is robust and does not react with strong nucleophiles or bases, thus providing excellent protection for the original carbonyl functionality libretexts.orglibretexts.orglibretexts.org.

The strategic value of acetals is particularly evident in the synthesis of poly-functional molecules, where chemoselectivity is a significant challenge libretexts.orgjove.com. For instance, if a molecule contains both a ketone and an ester, and a reaction is desired only at the ester site (e.g., reduction with a Grignard reagent), the more reactive ketone must be protected libretexts.orgjove.comlibretexts.org. Since Grignard reagents readily react with both esters and ketones, direct selective reaction is not possible libretexts.orglibretexts.orgchemistrysteps.com.

By converting the ketone into an this compound, its reactivity is masked libretexts.orglibretexts.org. The ester group, which does not readily form an this compound under the same conditions, remains available for the intended reaction jove.comchemistrysteps.com. After the desired transformation on the ester group is completed, the this compound can be removed to regenerate the ketone libretexts.orglibretexts.org. Similarly, in a molecule containing both an aldehyde and a ketone, the more reactive aldehyde can be selectively protected. This allows for chemical modifications to be performed on the ketone, after which the aldehyde can be deprotected jove.com. This selective masking and unmasking are crucial for multi-step synthetic sequences researchgate.net.

A key characteristic that makes acetals exceptional protecting groups is their pronounced stability in neutral to strongly basic environments libretexts.orglibretexts.orglibretexts.org. Once formed, acetals are not in equilibrium with their parent aldehyde or ketone and are unreactive towards a wide range of reagents, including hydrides (like NaBH₄ and LiAlH₄), organometallics (like Grignard and organolithium reagents), and other nucleophiles libretexts.orgjove.commasterorganicchemistry.com.

This stability is because, under basic or neutral conditions, there are no suitable leaving groups for an Sₙ2 reaction, and the alkoxide/hydroxide has nothing to deprotonate to initiate a reaction stackexchange.com. The C-O single bonds of the this compound are strong, and the molecule lacks a viable pathway for attack by bases or nucleophiles stackexchange.com. This inertness is comparable to that of ethers libretexts.orglibretexts.orglibretexts.org. They are also stable towards oxidizing agents jove.com. This robust nature ensures that the protected carbonyl group remains intact during various synthetic manipulations that require basic or nucleophilic conditions libretexts.orgnih.gov.

The utility of a protecting group is contingent not only on its stability but also on the ease and selectivity of its removal. Acetals fulfill this requirement as they can be readily converted back to the corresponding aldehyde or ketone through hydrolysis under acidic conditions jove.comnih.gov. The deprotection process is essentially the reverse of the this compound formation reaction chemistrysteps.com.

Treatment with aqueous acid (H₃O⁺) effectively cleaves the this compound libretexts.orgmasterorganicchemistry.com. To ensure the equilibrium shifts towards the carbonyl compound, an excess of water is used in the reaction libretexts.orgchemistrysteps.com. The mechanism begins with the protonation of one of the this compound's oxygen atoms, which converts the alkoxy group into a good leaving group (an alcohol) chemistrysteps.com. Subsequent attack by water and loss of the second alcohol molecule regenerates the carbonyl group nih.govchemistrysteps.com. This hydrolysis is typically clean and high-yielding, making acetals a highly practical and widely used protecting group in organic synthesis jove.com.

Acetalization in Biomass Valorization

The conversion of renewable biomass into valuable chemicals and fuels is a cornerstone of sustainable chemistry. Acetalization has emerged as a significant strategy in biomass valorization, serving both as a method to synthesize renewable cyclic acetals and as a protection strategy to enhance selectivity in various conversion processes researchgate.netrsc.org. This approach allows for the upgrading of biomass-derived platform molecules, such as glycerol (B35011) and furanic compounds, into high-value products, including fuel additives researchgate.netrsc.org.

A significant application of acetalization in biorefining is the synthesis of oxygenated fuel additives. The overproduction of glycerol as a byproduct of the biodiesel industry has created an urgent need for its economic utilization nih.govbohrium.com. One of the most promising routes is the acid-catalyzed reaction of glycerol with aldehydes or ketones to produce cyclic acetals, such as solketal (B138546) (from the reaction of glycerol with acetone) researchgate.netnih.govmdpi.com.

These glycerol-derived acetals and ketals are valuable as fuel additives for both gasoline and diesel nih.govmdpi.com. When blended with fuels, they can enhance the octane or cetane number, improve oxidation stability, and reduce the emission of harmful particulates and carbon monoxide nih.govmdpi.com. The synthesis can be performed using various biomass-derived carbonyl compounds, such as furfural, which is obtained from lignocellulosic biomass rsc.orgacs.org. The reaction of glycerol with furfural produces a mixture of five- and six-membered cyclic acetals that are effective biofuel additives acs.org.

The process is typically carried out under mild conditions, avoiding the high temperatures and pressures required for many other biofuel synthesis methods, which makes it economically and environmentally attractive rsc.org. A range of catalysts, including homogeneous mineral acids (e.g., H₂SO₄) and heterogeneous solid acids (e.g., zeolites, sulfated metal oxides), have been developed to efficiently facilitate this transformation bohrium.commdpi.combohrium.com.

Table 2: Catalytic Systems for Acetalization of Glycerol

Carbonyl Source Catalyst Key Findings Reference
Benzaldehyde (B42025) SO₄²⁻/CeO₂–ZrO₂ High glycerol conversion and selectivity to 1,3-dioxolane at 100 °C. bohrium.com
Acetone Molybdenum Phosphate (B84403) on SBA-15 Catalytic properties correlated with the acidic functionalities of the catalyst. researchgate.net
Furfural −SO₃H/C–Si–Zr 100% conversion and 100% selectivity to cyclic-oxygenates at room temperature. acs.org
Various Aldehydes Acidified Bentonite Catalyzed the reaction at room temperature, yielding a mix of FDM and FDO. rsc.org

This acetalization strategy represents a key pathway in modern biorefineries, converting low-value biomass streams into high-performance, renewable fuel components and contributing to a more sustainable energy future bohrium.comacs.org.

Acetalization as a Protection Strategy to Improve Selectivity in Biomass Conversion

Acetalization is a significant strategy in the catalytic conversion of biomass, serving to protect reactive functional groups and thereby enhance the selectivity of desired reactions. kuleuven.beresearchgate.net Biomass-derived molecules often contain multiple functional groups, such as hydroxyl, carbonyl, and carboxyl groups, which can lead to a variety of side reactions, reducing the yield of the target product. azom.com Acetalization reversibly protects carbonyl groups (aldehydes and ketones) and diol structures, preventing their degradation or condensation during subsequent conversion processes. kuleuven.bersc.org

This protection strategy is particularly valuable in biorefining, where the goal is the selective and economic conversion of lignocellulosic biomass into biofuels and chemicals. nih.gov By deactivating reactive functionalities, acetalization allows for more precise chemical transformations on other parts of the molecule. kuleuven.be For instance, it can facilitate the selective cleavage of specific C-C bonds or the functionalization of desired hydroxyl groups to produce precursors for biofuels that are otherwise difficult to obtain. kuleuven.be The reversible nature of this compound formation is a key advantage, as the protecting group can be removed under specific conditions, typically acidic hydrolysis, to regenerate the original functional group once the desired chemical modifications are complete. azom.comacs.org This strategy has been successfully applied to the protection of sugars, furanics, and lignins from degradation and condensation. kuleuven.be

Valorization of Bio-based Furanic Compounds (e.g., Furfural, 5-Hydroxymethylfurfural)

Bio-based furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of carbohydrates. mdpi.com Their valorization into valuable chemicals and biofuels is a central focus of biorefinery research. researchgate.net Acetalization plays a crucial role in this process, both as a protection strategy and as a direct synthesis route to valuable products. researchgate.netsciopen.com

Protecting the highly reactive aldehyde group of furfural and HMF via acetalization prevents undesirable side reactions like polymerization (humin formation) and allows for selective reactions on other parts of the molecule, such as the hydroxymethyl group of HMF. acs.orgtue.nl For example, the oxidation of this compound-protected HMF can lead to the high-yield production of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester synthesis. acs.orgresearchgate.net

Furthermore, the reaction of furanic aldehydes with alcohols, particularly bio-alcohols like ethylene glycol or glycerol, directly produces cyclic acetals that are valuable as fuel additives. researchgate.netrepec.org These acetals can improve the properties of gasoline and diesel fuels. researchgate.net The development of efficient catalytic systems, including solid acid catalysts, is crucial for the selective acetalization of these furanic compounds. researchgate.netresearchgate.net

Table 1: Examples of Acetalization in Furanic Compound Valorization

Furanic Compound Reactant Alcohol Catalyst Product Application Reference
Furfural Ethylene Glycol Catalyst-free (thermal) Oxygenated fuel additive researchgate.net
5-Hydroxymethylfurfural (HMF) 1,3-Propanediol Brønsted acidic ionic liquid Fuel additive researchgate.netrepec.org
5-Hydroxymethylfurfural (HMF) 1,3-Propanediol Au/CeO₂ (for subsequent oxidation) Monomer for polyesters (FDCA) acs.org
Furfural Glycerol Metal salts of phosphomolybdic acid Bioadditive for fuels researchgate.net

Conversion of Biogenic Polyols (e.g., Ethylene Glycol, Glycerol)

Biogenic polyols, such as ethylene glycol and glycerol, are readily available from biomass processing. Glycerol, in particular, is a major byproduct of the biodiesel industry. researchgate.net The conversion of these polyols into more valuable products is an important aspect of biomass valorization. Acetalization provides a key pathway for upgrading these compounds. researchgate.netrsc.org

The reaction of glycerol or ethylene glycol with aldehydes and ketones, including those derived from biomass like furfural, yields cyclic acetals. azom.comresearchgate.net These products have applications as fuel additives, solvents, and monomers. researchgate.net The formation of cyclic acetals from glycerol is of particular interest as it converts a low-value byproduct into a marketable chemical. The resulting glycerol acetals can be used to improve fuel properties. researchgate.net

The development of heterogeneous catalysts is a key area of research for these conversions, aiming to improve reaction efficiency and facilitate catalyst separation and reuse. researchgate.net The acetalization of these biogenic polyols not only adds value to biomass streams but also contributes to the production of renewable and more environmentally benign chemicals. azom.comrsc.org

Catalytic Esterification-Acetalization Processes for Biomass Pyrolysis Oil

Biomass pyrolysis oil, or bio-oil, is a liquid product of the rapid thermal decomposition of biomass in the absence of oxygen. utwente.nl While it is a potential renewable fuel source, raw bio-oil has several undesirable properties, including high acidity, high water content, and chemical instability, which make it corrosive and prone to polymerization during storage. utwente.nlrsc.org

Upgrading bio-oil is necessary to improve its quality for use as a fuel. A promising strategy involves simultaneous catalytic esterification and acetalization. itb.ac.idnrel.gov In this process, an alcohol is added to the bio-oil in the presence of an acid catalyst. utwente.nl The catalyst promotes two key reactions:

Esterification: Carboxylic acids present in the bio-oil react with the alcohol to form esters, which are less corrosive and more stable. mdpi.com

Acetalization: Aldehydes and ketones in the bio-oil react with the alcohol to form acetals. This reduces the concentration of highly reactive carbonyl compounds that contribute to instability and aging. researchgate.netacs.org

This dual approach effectively reduces the acidity and reactivity of the bio-oil, leading to a more stable product with a higher heating value. itb.ac.idaston.ac.uk The process can be enhanced by removing the water produced during the reactions, which drives the equilibrium towards the formation of esters and acetals. itb.ac.idvtt.fi Solid acid catalysts are often preferred for these processes as they are more easily separated from the upgraded oil. itb.ac.idmdpi.com

This compound-Based Polymers and Materials

Thermoplastic Polyacetals

Thermoplastic polyacetals, most notably polyoxymethylene (POM), are high-performance engineering thermoplastics characterized by a repeating this compound linkage (-O-CH₂-O-) in their polymer backbone. aalborgengineering.com.sgchemeurope.com POM is known for its high strength, stiffness, hardness, excellent dimensional stability, and low friction properties. rtprototype.comwikipedia.org These properties make it a suitable material for precision parts and as a substitute for metals in various applications. chemeurope.comwikipedia.org

There are two main types of polyoxymethylene:

Homopolymer (POM-H): Produced from the polymerization of anhydrous formaldehyde (B43269), POM-H offers high mechanical strength and stiffness. aalborgengineering.com.sgwikipedia.org

Copolymer (POM-C): Typically produced by the copolymerization of trioxane (B8601419) (a cyclic trimer of formaldehyde) with a small amount of a comonomer like ethylene oxide. aalborgengineering.com.sgwikipedia.org The copolymer exhibits improved thermal and chemical stability compared to the homopolymer. pom-material.com

The synthesis of POM involves the polymerization of formaldehyde or its derivatives, followed by a stabilization step to prevent depolymerization. aalborgengineering.com.sgchemeurope.com Polyacetals can be processed using conventional thermoplastic techniques like injection molding and extrusion. Due to their crystalline nature, they are intrinsically opaque white but can be produced in various colors. rtprototype.comwikipedia.org Applications for polyacetals are widespread and include gears, bearings, automotive components, consumer electronics parts, and fasteners. wikipedia.org

Table 2: General Properties of Thermoplastic Polyacetals (POM)

Property Value Range Reference
Density 1.410–1.420 g/cm³ wikipedia.org
Tensile Strength 60–70 MPa pom-material.com
Rockwell Hardness M80–M90 pom-material.com
Service Temperature -40 °C to 120 °C pom-material.com
Electrical Resistivity 14×10¹⁵ Ω⋅cm wikipedia.org

While synthetic polyacetals have a long history, there is renewed interest in them due to the potential for sourcing their building blocks from renewable resources and their inherent degradability via hydrolysis of the this compound bond, which is relevant for end-of-life options. rsc.orgresearchgate.net

This compound-Containing Polyols for Recyclable Polyurethanes

Polyurethanes (PUs) are versatile polymers used in a vast range of applications, but their chemical recycling is challenging due to the stability of the urethane linkage. nih.gov A novel approach to address this challenge is the incorporation of cleavable this compound groups into the polyurethane backbone, which enables chemical recycling under mild conditions. jst.go.jpeuropean-coatings.com

This is achieved by using this compound-containing polyols (APs) as the soft segment in polyurethane synthesis. nih.govacs.org These polyols can be synthesized through the polycondensation of diols and aldehydes, often using reusable heterogeneous catalysts in a sustainable, solvent-free process. nih.goveuropean-coatings.com The resulting polyurethanes exhibit mechanical and thermal properties comparable or even superior to conventional PUs. nih.govrsc.org

The key advantage of these materials is their recyclability. The this compound linkages are stable under neutral or basic conditions but can be readily hydrolyzed under mild acidic conditions. acs.orgresearchgate.net This acid-catalyzed hydrolysis breaks down the polymer chains, allowing for the recovery of the original monomers—the polyol components and the isocyanate precursors—in high yields. nih.govacs.org For instance, researchers have demonstrated monomer recovery rates of 89% for the diol and 84% for the isocyanate precursor from an acetaldehyde-derived AP-based polyurethane. nih.gov The recovered monomers can then be reused to synthesize new polyols and polyurethanes with identical properties, establishing a closed-loop recycling system. nih.govacs.org This technology represents a significant step towards a circular economy for polyurethane materials. nih.goveuropean-coatings.com

Covalent Adaptable Networks (CANs) and Isoporous Functional Membranes based on Acylated Acetals

Covalent Adaptable Networks (CANs) represent a class of polymers that bridge the gap between traditional thermosets and thermoplastics. wikipedia.org These materials contain dynamic covalent bonds that can undergo reversible breaking and reformation in response to external stimuli like heat, allowing the polymer network to rearrange its topology. wikipedia.org This dynamic nature imparts properties such as reprocessability, self-healing, and recyclability to these crosslinked polymers. wikipedia.orgnih.gov this compound chemistry, particularly the use of N,S-acetals, has been explored in the development of CANs. chemrxiv.org For instance, dynamic N,S-acetal chemistry has been utilized to create recyclable, CO2-based thermosets. researchgate.net These networks can be designed to have a wide range of mechanical properties, from soft elastomers to rigid plastics, and their dynamic nature allows for reprocessing using techniques like extrusion and injection molding. chemrxiv.org

Isoporous membranes, characterized by a high density of uniform pores, are fabricated through the self-assembly of block copolymers combined with a non-solvent induced phase separation process. nih.govnih.govmdpi.com While the direct application of acylated acetals in these specific membrane structures is an emerging area of research, the functionalization of such membranes is a key aspect of their utility. The pores of these membranes can be functionalized to create "soft nanochannels" that can respond to external stimuli, such as pH. nih.govresearchgate.net This pH-responsive behavior is a characteristic feature of this compound linkages, suggesting a potential for their incorporation in advanced membrane design. The fabrication processes for these membranes, such as spray or dip coating, are being developed to be fast, scalable, and material-efficient. nih.gov

Incorporation of Cleavable this compound Bonds for Improved Recyclability

The integration of cleavable bonds into polymer backbones is a key strategy for designing recyclable materials. This compound linkages are particularly well-suited for this purpose due to their stability under neutral to basic conditions and their susceptibility to hydrolysis under mild acidic conditions. digitellinc.com This property allows for the controlled degradation of the polymer into its constituent monomers or oligomers, which can then be recovered and repolymerized, establishing a closed-loop recycling system. acs.org

This approach has been successfully applied to various polymer systems, including polyurethanes and thermosetting resins. For example, apolar this compound-containing polyols have been used to synthesize polyurethanes that exhibit excellent mechanical properties and hydrolytic stability, yet can be depolymerized with high monomer recovery yields under mild acidic conditions. acs.org Similarly, bio-derived dimethacrylate monomers incorporating this compound linkages have been used to create recyclable thermosets with high performance characteristics. digitellinc.com Furthermore, polymer networks based on vanillin have been developed with dual-cleavable imine and this compound bonds, allowing for complete disintegration into small, easily separable molecules for chemical recycling. nih.govresearchgate.net

The table below summarizes different polymer systems that incorporate cleavable this compound bonds for enhanced recyclability.

Polymer SystemMonomers/PrecursorsRecycling ConditionsMonomer Recovery Yield
PolyurethanesApolar this compound-containing polyols, 4,4′-MDIMild acidic conditions (e.g., 0.3 M HCl)High
ThermosetsBio-derived dimethacrylate monomers with this compound linkagesMild acidic conditions (e.g., 0.1 M HCl at 40°C)High
Poly(imine-acetal)sVanillin-based di-vanillin this compound monomer, di- and triaminesAqueous acidic conditionsHigh

This compound in Pharmaceutical and Biological Chemistry

Chiral Acetals in Drug Synthesis and Biological Activity

Chirality is a critical aspect of drug design and development, as different enantiomers of a drug molecule can exhibit significantly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even toxic. nih.gov Asymmetric synthesis, which favors the formation of a specific stereoisomer, is therefore of paramount importance in the pharmaceutical industry. gd3services.com Chiral acetals serve as valuable tools in asymmetric synthesis, acting as chiral auxiliaries or templates to control the stereochemical outcome of reactions. acs.org

The use of chiral N,N-acetals is a notable example, as this motif is present in several bioactive drugs, including diuretics like bendroflumethiazide. sciencedaily.com The enantioselective synthesis of these compounds is highly desirable to ensure the production of the pharmacologically active enantiomer. sciencedaily.com Recent research has demonstrated the highly stereoselective formation of chiral N,N-acetals from the reaction of 2-aminobenzamide (B116534) with β-ketoesters using a bis(imidazoline)-phosphoric acid catalyst, opening avenues for the facile synthesis of novel pharmaceutical drugs. sciencedaily.com

pH-Sensitive this compound-Bearing Compounds for Targeted Drug Delivery Systems

The targeted delivery of therapeutic agents to specific sites within the body, such as tumor tissues or inflamed areas, can enhance efficacy and reduce side effects. One strategy to achieve this is through the use of pH-sensitive linkers that cleave and release the drug in response to the mildly acidic environments characteristic of these target sites or within cellular compartments like endosomes and lysosomes. nih.govacs.org this compound linkages are ideal candidates for such pH-sensitive linkers. creative-biogene.com

The rate of hydrolysis of acetals is significantly accelerated in acidic conditions compared to the physiological pH of 7.4. researchgate.net This differential stability allows for the design of drug delivery systems that remain intact in the bloodstream but release their payload upon reaching the target acidic environment. nih.govacs.org The hydrolysis rate of acetals can be tuned by modifying their chemical structure, allowing for the development of drug conjugates with half-lives ranging from minutes to days at a pH of 5.0. nih.govacs.orgresearchgate.net This tunability makes this compound-based linkers promising for a wide array of drug delivery applications, including polymer-drug conjugates, pH-sensitive micelles, and nanoparticulate systems. nih.govacs.org

The table below provides examples of half-lives for different this compound-linked drug conjugates at varying pH values, demonstrating their pH-sensitive nature.

This compound Conjugate StructureHalf-life at pH 5.0Half-life at pH 7.4
Conjugate 1< 1 minuteSlower Hydrolysis
Conjugate 2Several hoursSlower Hydrolysis
Conjugate 3Several daysSlower Hydrolysis

Role of Acetals in Carbohydrate Chemistry

Carbohydrates are polyhydroxy compounds, and their synthesis often requires the use of protecting groups to temporarily mask certain hydroxyl groups while others are being chemically modified. nih.gov Acetals are of fundamental importance as protecting groups in carbohydrate chemistry due to their stability in neutral to strongly basic conditions, which are common in many synthetic transformations. acs.orglibretexts.org They are readily formed by the reaction of a diol with an aldehyde or ketone and can be easily removed under acidic conditions. acs.org

Cyclic acetals, such as benzylidene acetals, are particularly useful as they can protect two hydroxyl groups simultaneously and constrain the conformation of the sugar ring. nih.gov This conformational restriction can influence the stereochemical outcome of subsequent reactions, such as glycosylations, which are crucial for the synthesis of oligosaccharides. nih.gov The strategic use of this compound protecting groups, often in conjunction with other protecting groups like esters and ethers, allows for complex and regioselective manipulations of carbohydrate structures. acs.org

Acetals in Natural Product Synthesis (e.g., Strigolactones)

The total synthesis of complex natural products is a significant challenge in organic chemistry and often requires intricate synthetic strategies. Strigolactones are a class of plant hormones that play a role in regulating plant architecture and symbiotic interactions with fungi. nih.govfrontiersin.org The structure of strigolactones features a butenolide D-ring connected to a tricyclic ABC-ring system via an enol ether bridge, which is a type of this compound functionality. nih.govoup.com

The synthesis of strigolactones and their analogues is an active area of research, driven by their biological importance. acs.org Synthetic routes often involve the construction of the ABC scaffold followed by the attachment of the D-ring. oup.com The this compound-like enol ether linkage is a key structural feature that must be formed with the correct stereochemistry. The synthesis of these complex molecules highlights the importance of this compound chemistry in accessing biologically active natural products. nih.gov

Ketene (B1206846) N,S-Acetals in Insecticide Development (e.g., Nithiazine)

Ketene N,S-acetals are a class of organic compounds characterized by a carbon-carbon double bond bearing both a nitrogen and a sulfur atom. These structures are considered "push-pull" alkenes, where the nitrogen atom acts as an electron-donating group and another substituent acts as an electron-accepting group, making them highly versatile building blocks in organic synthesis. rsc.orgresearchgate.net This unique electronic feature allows for their application in the creation of diverse heterocyclic compounds, some of which exhibit significant biological activity. rsc.org

A prominent example of the application of this chemistry is in the development of neonicotinoid insecticides. The cyclic nitroketene N,S-acetal, Nithiazine, was the first lead compound reported for this class of insecticides. rsc.org Its discovery and subsequent research paved the way for a new generation of pest control agents. Nithiazine's core structure, a six-membered ring containing both sulfur and nitrogen atoms attached to a nitro-substituted vinyl group, is crucial for its insecticidal properties. rsc.org The compound and its derivatives have been widely used globally for insect control. rsc.org

The synthesis of nitroketene N,S-acetals, the precursors to compounds like Nithiazine, often involves multi-step processes. General methods include the reaction of compounds like nitromethane with isothiocyanates followed by S-alkylation, or the reaction of dithiocarbamates with nitro-olefins. rsc.org The structural rigidity of cyclic nitroketene N,S-acetals like Nithiazine makes them valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org

Table 1: Profile of Nithiazine, a Ketene N,S-Acetal Based Insecticide This table is interactive.

Feature Description
Compound Class Cyclic Nitroketene N,S-Acetal
Key Structural Feature A "push-pull" alkene system within a heterocyclic ring.
Application Lead compound for neonicotinoid insecticides.
Significance First reported compound in its class, leading to the development of modern insecticides. rsc.org

| Synthetic Precursors | Acyclic and cyclic nitroketene N,S-acetals. |

"Chemical-Switching" Strategies Utilizing this compound Groups in Controlled Chemical Release

This compound groups serve as highly effective "chemical switches" in strategies for the controlled release of chemical agents, particularly in the field of drug delivery. This functionality stems from their characteristic stability at neutral or physiological pH (around 7.4) and their susceptibility to hydrolysis under mildly acidic conditions. nih.govnih.gov This pH-dependent cleavage allows for the targeted release of molecules in specific environments, such as cancerous tissues or within the acidic compartments of cells like endosomes and lysosomes. nih.govnih.gov

The core of the "chemical-switching" strategy lies in the ability to tune the hydrolysis rate of the this compound linkage by modifying its chemical structure. acs.org The rate at which the this compound bond breaks is accelerated significantly with each unit decrease in pH. researchgate.net By systematically altering the electronic and steric properties of the substituents on the this compound carbon, researchers can finely control the release kinetics of a conjugated molecule. This allows for the design of delivery systems with release profiles ranging from minutes to days. nih.govresearchgate.net For instance, studies have demonstrated that conjugates linked by different this compound structures exhibit half-lives ranging from less than one minute to several days at a pH of 5.0, while remaining significantly more stable at pH 7.4. nih.govacs.org

This tunable release mechanism has been incorporated into various advanced delivery platforms. pH-sensitive micelles and nanoparticles have been developed by incorporating hydrophobic this compound groups into block copolymers. nih.gov In a neutral environment, these polymers self-assemble and encapsulate a payload. Upon reaching an acidic target site, the hydrolysis of the this compound groups reveals polar functionalities, which alters the solubility of the polymer, leading to the disruption of the nanoparticle and the release of its contents. nih.gov This strategy provides a powerful method for achieving selective drug release, enhancing therapeutic efficacy while minimizing systemic exposure. nih.gov

Table 2: Influence of pH on the Hydrolysis Half-Life of Different this compound Linkages This table is interactive and based on generalized research findings.

This compound Linker Type Environment pH Value Hydrolysis Half-Life (t½) Release Profile
This compound A (Rapid Release) Simulated Physiological 7.4 Several Days Very Slow / Stable
Simulated Tumor/Endosome 5.0 < 1 minute Very Fast
This compound B (Moderate Release) Simulated Physiological 7.4 Several Days to Weeks Very Slow / Stable
Simulated Tumor/Endosome 5.0 ~ 30-60 minutes Moderate
This compound C (Slow Release) Simulated Physiological 7.4 Weeks to Months Highly Stable

Advanced Analytical Techniques for Acetal Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including acetals, providing detailed information about the chemical environment of atomic nuclei core.ac.ukresearchgate.netslideshare.net. The chemical shift, coupling constants, and signal integration are key parameters used to deduce molecular structure core.ac.uk.

1H NMR spectroscopy is fundamental for identifying the number and environment of protons within an acetal molecule slideshare.net. The characteristic signal for the this compound proton (the proton on the carbon bearing the two oxygen atoms, R-CH(OR')₂) typically appears in the deshielded region, often between δ 4.5 and 6.0 ppm, due to the strong electron-withdrawing effect of the two adjacent oxygen atoms scribd.com. For instance, in 1,1-diethoxyethane (acetaldehyde diethyl this compound), the methine proton (CH) signal is observed in this region organicchemistrydata.org.

Beyond basic structural assignment, 1H NMR is critical for elucidating the stereochemistry of acetals. Protons that are diastereotopic, even in achiral molecules without stereocenters, can exhibit anisochronous (nonequivalent) NMR signals with distinct chemical shifts organicchemistrydata.orgresearchgate.netacs.orgscielo.br. This phenomenon is particularly relevant for the methylene (B1212753) protons of the alkoxy groups in many acetals, such as the CH₂ groups in diethyl this compound organicchemistrydata.orgscielo.br. For example, in 1,1-diethoxyethane, the CH₂ groups of the ethyl moieties are diastereotopic, leading to a more complex splitting pattern (e.g., an ABX₃ system) rather than a simple quartet, indicating their magnetic nonequivalence organicchemistrydata.orgscielo.br. The analysis of coupling constants, particularly axial/axial couplings (larger J values) versus axial/equatorial or equatorial/equatorial couplings (smaller J values), can provide insights into the conformation of cyclic acetals oup.com.

13C NMR spectroscopy is indispensable for mapping the carbon skeleton of this compound compounds and for determining their microstructure core.ac.ukirisotope.combyu.eduresearchgate.net. The this compound carbon, bearing two oxygen atoms, is highly deshielded due to the electronegativity of the oxygen atoms and typically resonates in the range of δ 90-110 ppm scribd.com. This distinct chemical shift allows for unambiguous identification of the this compound carbon within a complex molecule.

Carbon TypeTypical 13C NMR Chemical Shift (ppm)
This compound Carbon90-110
Alkoxy CH₂55-70
Alkoxy CH₃10-25

Beyond 1H and 13C NMR, other heteronuclear NMR techniques are employed for specific types of acetals, particularly those containing other NMR-active nuclei. A notable example is 119Sn NMR spectroscopy, which is highly valuable for the characterization of stannylene acetals (1,3,2-dioxastannolanes) researchgate.netcdnsciencepub.comresearchgate.net. These organotin intermediates are frequently used in carbohydrate chemistry for regioselective functionalization of diols and polyols cdnsciencepub.comjournals.co.za.

119Sn NMR spectra provide insights into the coordination state of the tin atom and the aggregation behavior of stannylene acetals in solution researchgate.netresearchgate.netjournals.co.za. For instance, dialkylstannylene acetals derived from carbohydrate-based 1,2-diols often exist as symmetric dimers in chloroform-d (B32938) solutions, exhibiting single sharp peaks in their 119Sn NMR spectra, characteristic of pentacoordinate tin atoms researchgate.netresearchgate.net. The chemical shifts in 119Sn NMR are sensitive to the local environment of the tin atom, and variations can indicate different states of coordination or the presence of various oligomeric species (e.g., dimers, trimers, tetramers) cdnsciencepub.comresearchgate.netjournals.co.za.

Stannylene this compound Type119Sn NMR Observation (in chloroform-d)
Derived from terminal 1,2-diols (symmetric dimers)Single sharp peak (pentacoordinate tin)
With two adjacent equatorial substituents (dimers)Non-interconverting mixture of dimers
With two adjacent axial substituents (dimers, trimers, tetramers)Rapidly interconverting mixture

Note: The precise chemical shift values for 119Sn NMR vary significantly depending on the specific stannylene this compound structure and solvent, but the presence of single sharp peaks or multiple peaks indicates the nature of the species in solution. researchgate.netcdnsciencepub.comresearchgate.net

The concept of diastereotopicity is crucial in NMR spectroscopy of acetals. Ligands (atoms or groups of atoms) are diastereotopic if, upon substitution, they create diastereomers organicchemistrydata.org. Even in achiral acetals lacking stereocenters, protons or carbons can be diastereotopic and thus anisochronous (magnetically nonequivalent), leading to distinct signals in NMR spectra organicchemistrydata.orgresearchgate.netacs.orgscielo.broup.com.

A classic example is 1,1-diethoxyethane, where the two methylene protons within each ethyl group are diastereotopic organicchemistrydata.orgscielo.br. This arises because, while the molecule as a whole is achiral (possessing a plane of symmetry), there is no plane of symmetry that bisects the CH₂ protons, making them nonequivalent organicchemistrydata.org. This nonequivalence is observed as a complex splitting pattern (e.g., an ABX₃ system) in the 1H NMR spectrum for the ethyl groups scielo.br. Understanding diastereotopicity is essential for accurate interpretation of NMR spectra and for assigning unique stereochemical descriptors to prochiral centers within this compound structures researchgate.netacs.org.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of acetals, as well as their characteristic fragmentation pathways, which aid in structural confirmation slideshare.net.

Electron Impact (EI) mass spectrometry is a common ionization technique used for acetals. Under EI conditions, acetals often exhibit highly characteristic fragmentation patterns, although the molecular ion ([M]⁺•) itself is typically of very low intensity or absent due to the inherent instability of acetals under electron impact rsc.orgresearchgate.netpsu.edu.

The presence of two alkoxy groups on the same carbon atom provides a powerful initiating site for fragmentation rsc.org. A prominent fragmentation pathway involves α-cleavage (cleavage adjacent to the oxygen atom), leading to resonance-stabilized oxonium ions rsc.orgpsu.edursc.org. For example, in simple acetals, the most abundant fragment ion often corresponds to the loss of an alkoxy radical (RO•) or an alcohol molecule (ROH), forming a stable oxocarbenium ion [R-CH=OR']⁺ rsc.orgrsc.orgthieme-connect.de.

Fragmentation Pathway (EI-MS)Characteristic Fragment Ion
Loss of alkoxy radical (RO•)[M - RO]⁺
Loss of alcohol (ROH)[M - ROH]⁺
α-cleavage leading to oxonium ion[R-CH=OR']⁺ (often base peak)

For 1,1-diethoxyethane (this compound), a dominant fragment ion is often observed at m/z 75, corresponding to [CH₃CH=O⁺C₂H₅] or [CH₃CH(OC₂H₅) - C₂H₅]⁺, formed by the loss of an ethoxy radical rsc.orgrsc.org. Other common fragment ions arise from the loss of an aldehyde, a product of the reversed this compound formation reaction rsc.orgpsu.edursc.org. The fragmentation patterns in EI-MS can be complex, but the presence of these characteristic ions is highly indicative of an this compound functional group rsc.orgrsc.org.

Chemical Ionization (CI) Mass Spectrometry (e.g., Methane (B114726) CI, Ammonia (B1221849) CI)

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that provides molecular weight information with reduced fragmentation compared to electron impact (EI) ionization, making it highly valuable for the characterization of acetals wikipedia.org. In CI-MS, reagent gas molecules (such as methane or ammonia) are ionized by electron ionization, subsequently reacting with analyte molecules in the gas phase to form analyte ions wikipedia.org.

Methane CI: When acetals are analyzed using methane as a reagent gas, the characteristic fragmentation patterns often involve the formation of [(M+1)-CH₃OH]⁺ ions, which frequently appear as the base peaks in the spectrum psu.edursc.org. This indicates a facile loss of a methanol (B129727) molecule from the protonated molecular ion. For instance, in the methane CI mode, five acetals studied showed [(M+1)-CH₃OH]⁺ ions as base peaks, with one exception, methyl 2-(dimethoxymethyl)-5-(2-hydroxyethyl)-cyclopent-3-en-1-ylacetate, which yielded [(M+1)-2CH₃OH]⁺ as the base peak psu.edursc.org. The proton transfer mechanism is dominant, leading to the formation of [M+1]⁺ ions, which, due to their even number of electrons and lower vibrational energy, are stabilized against extensive fragmentation psu.edu.

Ammonia CI: In contrast to methane CI, the [M+1]⁺ ion is typically absent in ammonia CI mass spectra of acetals, and the fragmentation patterns can be more complex psu.edursc.org. The primary process in ammonia CI-MS for many compounds, including acetals, is the production of cluster ions, such as [M+NH₄]⁺ nih.gov. These cluster adducts, along with charge-transfer products and ions derived from the aldehyde (a product of this compound reversal), contribute to the observed fragmentation psu.edursc.org. The formation of relatively "hot clusters" like [M+H+NH₃]⁺ and [M+H+2NH₃]⁺ is exothermic, making cluster addition more feasible than simple proton transfer from the NH₄⁺ ion psu.edu. Studies have shown that while ammonia/methane spectra might lack molecular weight information for some acetals, mixtures of methylamine (B109427) or dimethylamine (B145610) in methane can provide better molecular weight data by promoting the formation of methylammonium (B1206745) or dimethylammonium ions littlemsandsailing.com.

The differences in energy gained by the molecular ions during the ionization process, as well as their stabilities, contribute to the distinct fragmentation patterns observed between EI and CI techniques for acetals psu.edu.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomers and Polymers

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing larger, more complex this compound structures, particularly oligomers and polymers, due to its ability to generate intact molecular ions or adducts from solution-phase analytes nih.govuvic.ca. This "soft" ionization method is well-suited for non-volatile and thermally labile compounds.

ESI-MS has been successfully applied to determine the structure of poly(oxazolidine this compound) polymers nih.gov. By analyzing these macromolecules, ESI-MS measurements provide detailed structural information and confirm the alternating nature of equimolar amounts of oxazolidine (B1195125) and the cyclic this compound of terephthaldehyde within the polymer chains nih.gov.

Furthermore, ESI-MS is instrumental in characterizing oligomeric species, such as oligomeric phosphaalkenes uvic.ca. The high affinity of phosphines for silver ions allows for the detection of the unadulterated polymer as [M + xAg]ˣ⁺ ions (where x typically ranges from 2 to 3) uvic.ca. Similarly, if the oligomers are oxidized, treatment with sodium ions can yield [M + xNa]ˣ⁺ ions, providing a consistent distribution of oligomers uvic.ca.

In the context of polymerization, high-resolution ESI-MS has been used to study photoinitiation processes, identifying polymeric products generated from methyl methacrylate (B99206) polymerization in the presence of photoinitiators acs.org. Specifically, this compound fragments resulting from the photocleavage of initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) were found to initiate and potentially terminate polymerization acs.org. ESI-MS also facilitates the characterization of oligomers and corresponding acetals formed from reaction mixtures, such as those derived from methylglyoxal, providing insights into their formation pathways researchgate.net.

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Degradation Product Identification

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the identification and characterization of degradation products of this compound compounds, particularly in complex matrices or when dealing with trace amounts digitellinc.comdigitellinc.com. This hyphenated technique combines the separation power of HPLC with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry.

A significant application of HPLC-MS/MS involves investigating the degradation products resulting from the thermal aging of bis(2,2-dinitropropyl) this compound/formal nitroplasticizers (NP) digitellinc.comdigitellinc.com. These nitroplasticizers, used in polymeric binders to reduce mechanical sensitivity in high explosives, undergo degradation to produce reactive molecules digitellinc.comdigitellinc.com. HPLC-MS/MS, often employing electrospray ionization (ESI) in both positive and negative modes, is utilized to identify the molecular structures of these degradation products digitellinc.com. For instance, specific mass-to-charge (m/z) values, such as 308.068 Da and 353.053 Da, have been detected and linked to the capture of NO₂ molecules by antioxidants like N-Phenyl-2-naphthylamine (PBNA), providing evidence for proposed degradation mechanisms like nitrous acid (HONO) elimination digitellinc.com.

Optimization of HPLC-MS/MS conditions, including desolvation temperatures and spray voltages, is crucial for improving signal strength and preventing unintended alterations of the degradation products during analysis digitellinc.com. This method has proven effective in revealing experimental evidence of NP degradation in the condensed phase, contributing to a better understanding of degradation mechanisms under various aging conditions digitellinc.com. Beyond nitroplasticizers, HPLC-MS/MS is broadly applied for characterizing soluble degradation products of biodegradable nanoplastics, identifying oligomers and shorter compounds resulting from hydrolysis rsc.org. It is also used in the analysis of degradation products from performic oxidation of peptides and proteins, highlighting its versatility in identifying various chemical modifications nih.gov.

Thermal Desorption Particle Beam Mass Spectrometry for Oligomer Analysis

Thermal Desorption Particle Beam Mass Spectrometry (TDPB-MS) is a specialized technique employed for the analysis of oligomers, particularly those found in secondary organic aerosol (SOA) taylorandfrancis.comtandfonline.comresearchgate.net. This method allows for the investigation of the thermal desorption behavior of various oligomeric classes, including acetals, hemiacetals, ethers, and esters tandfonline.com.

Studies using TDPB-MS have shown that when this compound oligomers are desorbed at temperatures around 160 °C on millisecond timescales (real-time analysis), they reach the ionization region as intact oligomers tandfonline.comresearchgate.net. This contrasts with hemithis compound oligomers, which tend to decompose reversibly to their original alcohol and aldehyde monomers, especially during slower thermal desorption processes over tens of minutes tandfonline.com. A key factor influencing desorption behavior is whether reversible decomposition occurs via unimolecular rearrangement or requires hydrolysis, which depends on the availability of water that might be lost during heating tandfonline.com.

For example, this compound oligomers formed from the reaction of β-pinene with NO₃ radicals in environmental chambers have been characterized using TDPB-MS, demonstrating that they are desorbed and ionized intact under real-time analysis conditions tandfonline.com. The ability of TDPB-MS to analyze intact oligomers provides crucial information for interpreting thermal desorption data and understanding the linkages and accretion reactions involved in their formation tandfonline.com. This technique contributes significantly to the understanding of atmospheric aerosol composition and behavior taylorandfrancis.comresearchgate.netacs.org.

Elucidation of Fragmentation Pathways in this compound Mass Spectra

The elucidation of fragmentation pathways in this compound mass spectra is fundamental for accurate structural identification and understanding their chemical behavior under ionization conditions. Both electron impact (EI) and chemical ionization (CI) mass spectrometry provide distinct fragmentation patterns for acetals.

In EI-MS , acetals typically exhibit high instability, leading to negligible molecular ion abundance psu.edu. The presence of two alkoxy groups on the same carbon atom provides a powerful initiating site for fragmentation psu.edu. Alpha-cleavage of the C-H bond is less favorable, but the resonance stabilization of product ions from other cleavage pathways significantly lowers ionization energy and critical energy for fragmentation psu.edu.

In CI-MS , particularly with methane as a reagent gas, the dominant fragmentation pathway for many acetals involves the loss of an alcohol molecule from the protonated molecular ion, leading to [(M+1)-ROH]⁺ ions as base peaks psu.edursc.org. For instance, dimethoxymethyl acetals often yield CH₃O-CH=OCH₃ ions psu.edu. In ammonia CI, the fragmentation is more complicated, involving fragmentation from cluster adduct ions, charge-transfer products, and the aldehyde product from the reversed this compound reaction psu.edursc.org. The absence of the [M+1]⁺ ion in ammonia CI, coupled with the formation of adducts like [M+NH₄]⁺, necessitates careful interpretation of the spectra psu.edunih.gov.

For ionic acetals formed through processes like ionic transacetalization in ESI-MS, collision-induced dissociation (CID) experiments reveal specific dissociation channels acs.org. These can include the re-formation of the precursor acylium ion or other selective dissociation pathways influenced by the presence of other functional groups acs.org. Information on ring substituents in cyclic acetals can be accessed through characteristic mass shifts resulting from neutral aldehyde/ketone by acylium ion replacement acs.org. This enhanced selectivity in structural characterization is achieved through on-line CID via tandem mass spectrometric experiments acs.org. Understanding these fragmentation mechanisms is key to interpreting the complex mass spectra of acetals and their derivatives, enabling the deduction of their molecular structures aip.org.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful and versatile analytical tools for real-time, in-line monitoring of chemical reactions involving acetals americanpharmaceuticalreview.comutwente.nlacs.org. These techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and products by detecting changes in characteristic vibrational frequencies of functional groups.

FTIR process analyzers have been shown to be convenient for monitoring reactions in real-time during flow chemistry development and manufacturing americanpharmaceuticalreview.comacs.org. By incorporating an FTIR probe directly into a flow production process via a flow cell, continuous monitoring of reactant and product concentrations is achieved without the need for sampling and off-line analysis americanpharmaceuticalreview.comacs.org. This allows for rapid assessment of reaction optimization, tracking of reaction progression, and identification of impurity profiles americanpharmaceuticalreview.com.

For this compound formation reactions, FTIR spectroscopy can effectively monitor the conversion of carbonyl compounds to acetals researchgate.net. This is typically observed by the disappearance of the characteristic carbonyl (aldehyde or ketone) stretching peak, often around 1720 cm⁻¹, and the appearance of new peaks corresponding to the this compound functional group, such as the C-O-C ether stretch around 1110 cm⁻¹ tandfonline.comresearchgate.net. For example, in the formation of hemithis compound oligomers, the decay of aldehyde peaks at 1725 and 2715 cm⁻¹ and the growth of the ether (C-O-C) peak at 1110 cm⁻¹ were observed using ATR-FTIR tandfonline.com.

Attenuated Total Reflection (ATR)-FTIR is particularly useful for in-situ reaction monitoring, including the hydrolysis of acetals, due to its ability to obtain chemical information from vibrational spectra directly from the sample, even in aqueous solutions where traditional transmission IR might suffer from water absorption interference utwente.nl. This technique enables researchers to track changes in functional groups and thus infer reaction progress and kinetics in real-time utwente.nl. The combination of microfluidic reactors with ATR-FTIR allows for spatially resolved information on chemical processes, offering better control over reproducibility and reliability of data under steady-state flow conditions utwente.nl.

Compound Names and PubChem CIDs

Q & A

Q. Q1. What are the standard analytical techniques for characterizing acetal’s chemical structure and purity in academic research?

A: this compound characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-performance liquid chromatography (HPLC) for purity assessment. For polymeric acetals (e.g., polyoxymethylene), differential scanning calorimetry (DSC) evaluates crystallinity, while gel permeation chromatography (GPC) determines molecular weight distribution. Method validation should include calibration with certified reference materials and inter-laboratory reproducibility checks .

Q. Q2. How should researchers design experiments to assess this compound stability under varying environmental conditions?

A: Stability studies require controlled exposure to factors like humidity, temperature, and UV radiation, followed by post-test characterization (e.g., tensile testing, FTIR for degradation products). Experimental design must specify sample size (n ≥ 3 for statistical validity), control groups, and standardized protocols (e.g., ASTM D638 for mechanical testing). Include error margins for instrumental precision (e.g., ±0.5% for DSC measurements) .

Q. Q3. What methodologies are recommended for synthesizing this compound derivatives with tailored properties?

A: Synthesis protocols should detail reagent stoichiometry, catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed acetalization), and reaction kinetics (time-temperature profiles). Use gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation. For reproducibility, document solvent purity (e.g., anhydrous conditions) and inert atmosphere requirements .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s mechanical property data across studies?

A: Contradictions often arise from variations in crystallinity, molecular weight, or testing protocols. Conduct a meta-analysis comparing datasets using statistical tools (e.g., ANOVA for inter-study variance). Replicate conflicting experiments under standardized conditions (e.g., ISO 527 for tensile testing) and validate via cross-lab collaboration. Report uncertainties (e.g., ±2% strain error) and material batch identifiers .

Q. Q5. What advanced strategies optimize this compound’s thermal stability for high-performance applications?

A: Incorporate nanoparticles (e.g., 3% BaSO₄) to enhance thermal resistance, as shown in creep tests with reduced viscous strain (Table 2, ). Use thermogravimetric analysis (TGA) to quantify decomposition thresholds (e.g., 250–300°C for unmodified this compound). Computational modeling (e.g., molecular dynamics) can predict additive-polymer interactions pre-synthesis .

Q. Q6. How should researchers validate novel this compound synthesis methods to ensure academic rigor?

A: Validate via multi-technique correlation: compare NMR/FTIR data with computational simulations (e.g., DFT for reaction pathways). Include negative controls (e.g., uncatalyzed reactions) and assess yield consistency across ≥3 independent trials. Publish raw data (e.g., chromatograms) in supplementary materials for peer review .

Q. Q7. What methodologies address this compound’s environmental persistence in ecotoxicology studies?

A: Conduct soil mobility assays using high-performance liquid chromatography (HPLC) to measure Koc (e.g., 68 for this compound, indicating high mobility ). Pair with biodegradation tests (OECD 301B) under aerobic conditions. For bioaccumulation, calculate bioconcentration factors (BCF) using log Kow values (e.g., BCF = 2.6 for this compound ) and validate with in situ field sampling .

Data Analysis and Reporting

Q. Q8. How should anomalous results in this compound’s radiopacity or creep behavior be analyzed?

A: Identify outliers via Grubbs’ test (α = 0.05) and investigate root causes (e.g., nanoparticle aggregation in BaSO₄-modified this compound ). Replicate anomalous experiments and compare with historical data. Report statistical significance (p ≤ 0.05) using Student’s t-test for paired samples (Table 1, ).

Q. Q9. What frameworks ensure robust interpretation of this compound’s structure-property relationships?

A: Use multivariate regression to correlate structural parameters (e.g., crystallinity, additive concentration) with properties (e.g., creep resistance). Apply principal component analysis (PCA) to reduce dimensionality in large datasets. Reference established models (e.g., time-temperature superposition for viscoelastic behavior) .

Methodological Resources

  • Data Tables : Include processed data critical to conclusions (e.g., radiopacity vs. BaSO₄ concentration ) and raw datasets in appendices .
  • Software Tools : Use R or Python for statistical analysis; cite open-source packages (e.g., SciPy for ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.